tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPWDBZWRHQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724416 | |
| Record name | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-31-7 | |
| Record name | 1,1-Dimethylethyl 3-methoxy-4-oxo-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
CAS Number: 1188265-31-7
This technical guide provides a comprehensive overview of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a piperidine derivative featuring a methoxy group at the 3-position and a ketone at the 4-position, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This strategic arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
| Property | Value |
| CAS Number | 1188265-31-7 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage | 2-8°C |
| SMILES | COC1CN(CCC1=O)C(=O)OC(C)(C)C |
Synthesis and Experimental Protocols
A plausible synthetic approach would involve the multi-step synthesis starting from a suitable precursor, followed by the introduction of the methoxy group and subsequent oxidation to the ketone. The Boc protecting group is typically introduced to shield the nitrogen during these transformations.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the target compound.
Note: The specific reagents and reaction conditions would require experimental optimization.
Applications in Drug Discovery and Medicinal Chemistry
Piperidine and its derivatives are integral components of numerous FDA-approved drugs and are a focus of ongoing drug discovery efforts.[1][4] The piperidine scaffold is present in a wide range of therapeutic agents, including analgesics, antipsychotics, and anticancer drugs.[4][5]
The subject compound, this compound, serves as a valuable intermediate in the synthesis of more complex and biologically active molecules. The presence of the ketone and methoxy groups provides reactive sites for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and lead optimization.
While specific drugs developed directly from this intermediate are not publicly disclosed, its structural motifs are found in various compounds investigated for therapeutic potential. For instance, substituted piperidines are key components of Janus kinase (JAK) inhibitors and other targeted therapies.[6]
Logical Relationship in Drug Discovery:
Caption: The role of the title compound as a starting material in a typical drug discovery pipeline.
Spectroscopic Data
Characterization of this compound is typically achieved through standard spectroscopic methods. While specific spectra are proprietary to chemical suppliers, the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are key to confirming the structure's identity and purity. This data is generally available upon request from commercial vendors.
Reactivity and Further Transformations
The chemical reactivity of this compound is dictated by its key functional groups: the ketone, the methoxy group, and the Boc-protected amine.
-
The Ketone Group: The carbonyl group at the 4-position is susceptible to nucleophilic attack, making it a prime site for reactions such as reductions to the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and reductive aminations to form substituted amines.
-
The Methoxy Group: The methoxy group at the 3-position can influence the reactivity of the adjacent ketone and can potentially be cleaved under harsh acidic conditions.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid), liberating the secondary amine for further functionalization, such as acylation, alkylation, or arylation.
Potential Reaction Pathways:
Caption: Key reaction pathways illustrating the synthetic utility of the title compound.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Physical Properties of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a piperidine ring functionalized with a methoxy group at the 3-position and a ketone at the 4-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and improve solubility in organic solvents.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1188265-31-7[1] |
| Molecular Formula | C₁₁H₁₉NO₄[1] |
| Molecular Weight | 229.27 g/mol [1] |
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Notes |
| Melting Point | Not available | Data for structurally similar N-Boc piperidones suggest a melting point in the range of 60-80 °C. |
| Boiling Point | 317.8 ± 42.0 °C at 760 mmHg[1] | Predicted value. |
| Density | 1.1 ± 0.1 g/cm³[1] | Predicted value. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and ethanol. | The Boc group generally enhances solubility in organic solvents. |
| Predicted logP | 0.5 | A measure of lipophilicity. |
Spectral Data
| Adduct | m/z |
| [M+H]⁺ | 230.13869 |
| [M+Na]⁺ | 252.12063 |
| [M-H]⁻ | 228.12413 |
| [M+NH₄]⁺ | 247.16523 |
| [M+K]⁺ | 268.09457 |
| [M+H-H₂O]⁺ | 212.12867 |
This data is predicted and should be confirmed by experimental analysis.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are outlined below. These are generalized procedures adaptable for this specific compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if necessary)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Scintillation vials or flasks with secure caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Add an excess amount of the compound to a known volume of the desired solvent in a vial.
-
Seal the vial and place it in a shaker or on a stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Analyze the concentration of the compound in the filtrate using a calibrated analytical method such as HPLC.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Logical Relationships and Workflows
The following diagrams illustrate the general synthesis workflow for N-Boc protected piperidines and their potential role in drug discovery.
References
tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and its potential applications as a synthetic intermediate.
Chemical Structure and Identifiers
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methoxy group at the 3-position, and a ketone at the 4-position.
| Identifier | Value |
| Molecular Formula | C₁₁H₁₉NO₄[1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)OC[1] |
| InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h9H,5-7H2,1-4H3[1] |
| InChIKey | DXHPWDBZWRHQRX-UHFFFAOYSA-N[1] |
| PubChem CID | 57363786[1] |
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available in the public domain. However, based on data for structurally related compounds, the following properties and spectral characteristics can be anticipated. Commercial suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and MS.[2]
Table of Predicted and Related Compound Data:
| Property | Value/Data | Source/Analogy |
| Molecular Weight | 229.27 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar piperidones[3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of Boc-protected amines |
| ¹H NMR (CDCl₃) | Peaks expected for Boc group (~1.4-1.5 ppm), methoxy group (~3.3-3.5 ppm), and piperidine ring protons (various shifts). | General chemical shifts for these functional groups |
| ¹³C NMR (CDCl₃) | Carbonyl peaks (ketone and carbamate), carbons of the piperidine ring, methoxy carbon, and carbons of the Boc group are expected. | General chemical shifts for these functional groups |
Synthesis Protocol
Experimental Protocol (Proposed):
Step 1: α-Bromination of tert-Butyl 4-oxopiperidine-1-carboxylate
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for several hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.
Step 2: Nucleophilic Substitution with Sodium Methoxide
-
Dissolve the crude tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous methanol.
-
Add sodium methoxide (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC for the disappearance of the bromo intermediate.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
This proposed synthesis is based on common organic chemistry transformations for the functionalization of ketones and is similar to procedures reported for other substituted piperidines.[4][5]
Role in Drug Discovery and Development
While there is no specific information detailing the direct biological activity or signaling pathway involvement of this compound, its structural motifs are prevalent in many biologically active molecules. Piperidine scaffolds are key components in a wide range of pharmaceuticals due to their ability to introduce favorable physicochemical properties and three-dimensional diversity.
Substituted 4-oxopiperidines, in particular, serve as versatile intermediates in the synthesis of more complex molecules, including kinase inhibitors.[4] For example, the related compound tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of the Janus kinase (Jak3) inhibitor, CP-690550.[4] The 4-oxo functionality provides a reactive handle for further chemical modifications, such as reductive amination or aldol condensations, to build more complex molecular architectures.
The methoxy group at the 3-position can influence the conformation of the piperidine ring and provide a handle for hydrogen bonding interactions with biological targets. Therefore, this compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Visualizations
Caption: Chemical structure of this compound.
Caption: A proposed two-step synthesis workflow for the target compound.
References
Technical Guide: tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a substituted N-Boc-4-piperidone derivative. The N-Boc protecting group provides stability and enhances solubility in organic solvents, while the keto- and methoxy- functionalities at the 3- and 4-positions of the piperidine ring offer reactive sites for further chemical modifications. This makes it a potentially valuable intermediate in medicinal chemistry and drug discovery for the synthesis of more complex molecular architectures. This document provides a summary of its physicochemical properties and outlines a putative synthetic approach based on established methodologies for related compounds.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 229.273 g/mol |
| Molecular Formula | C₁₁H₁₉NO₄ |
| CAS Number | 1188265-31-7 |
Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on the synthesis of analogous substituted N-Boc-4-piperidones. A common strategy involves the modification of a pre-formed N-Boc-4-piperidone ring.
Proposed Experimental Protocol: Synthesis from N-Boc-4-piperidone
This proposed synthesis involves the α-methoxylation of N-Boc-4-piperidone.
Materials:
-
N-Boc-4-piperidone
-
A strong base (e.g., Lithium diisopropylamide - LDA)
-
An electrophilic methoxylating agent (e.g., 3-phenyl-2-(phenylsulfonyl)oxaziridine or a similar reagent)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Enolate Formation: Dissolve N-Boc-4-piperidone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Slowly add a solution of a strong, non-nucleophilic base such as LDA to form the lithium enolate.
-
Methoxylation: To the cold enolate solution, add a solution of an electrophilic methoxylating agent. Stir the reaction mixture at -78 °C for a specified period to allow for the α-methoxylation to occur.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Role as a Synthetic Intermediate
N-Boc-4-piperidone and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. The functional groups on the piperidine ring allow for diverse chemical transformations, leading to the generation of complex scaffolds for drug development.
Spectroscopic Profile of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate. Due to the limited public availability of experimentally derived spectra for this specific molecule, this document combines predicted data for the target compound with illustrative experimental data from a closely related analogue, tert-butyl 4-oxopiperidine-1-carboxylate. This approach aims to provide valuable insights for researchers working with similar molecular scaffolds.
Mass Spectrometry (MS)
Mass spectrometry of this compound is utilized to determine its molecular weight and elemental composition. The predicted data suggests a monoisotopic mass of 229.13141 Da.
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 230.13869 |
| [M+Na]⁺ | 252.12063 |
| [M+K]⁺ | 268.09457 |
| [M+NH₄]⁺ | 247.16523 |
| [M-H]⁻ | 228.12413 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This solution is then introduced into the electrospray ionization source of the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the protonated/adducted or deprotonated molecular ions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: Illustrative ¹H NMR Data for N-tert-Butoxycarbonyl-4-piperidone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.68 | t, J = 6.2 Hz | 4H | -CH₂-N-CH₂- |
| 2.41 | t, J = 6.2 Hz | 4H | -CH₂-C(=O)-CH₂- |
| 1.48 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Table 3: Illustrative ¹³C NMR Data for N-tert-Butoxycarbonyl-4-piperidone
| Chemical Shift (δ) ppm | Assignment |
| 208.5 | C=O |
| 154.6 | N-C(=O)O |
| 80.0 | -O-C(CH₃)₃ |
| 41.2 | -CH₂-N-CH₂- |
| 28.4 | -C(CH₃)₃ |
Experimental Protocol: NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. The spectrum is recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Illustrative IR Absorption Data for N-tert-Butoxycarbonyl-4-piperidone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 | Strong | C-H stretch (alkane) |
| 1720 | Strong | C=O stretch (ketone) |
| 1695 | Strong | C=O stretch (carbamate) |
| 1425 | Medium | C-H bend (alkane) |
| 1240 | Strong | C-N stretch |
| 1160 | Strong | C-O stretch |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum is collected over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared.
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the Reactivity Profile of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The document details the molecule's structural features, spectroscopic signature, and predicted reactivity at its key functional groups: the N-Boc protecting group, the C4-ketone, and the enolizable protons at C3 and C5. Drawing on data from analogous structures, this guide presents potential synthetic transformations including reductions, reductive aminations, olefination reactions, and enolate-based alkylations. Detailed, plausible experimental protocols are provided for these key reactions. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.
Introduction
This compound is a heterocyclic compound of significant interest in the synthesis of complex nitrogen-containing molecules, particularly in the field of drug discovery. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the specific substitution pattern of this molecule offers multiple avenues for synthetic diversification. The presence of a ketone at the 4-position, a methoxy group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom creates a unique electronic and steric environment that dictates its chemical behavior. Understanding the reactivity of this intermediate is crucial for its effective utilization in the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₄[1] |
| Molecular Weight | 229.27 g/mol |
| Appearance | Predicted to be a solid or oil |
| CAS Number | 1188265-31-7 |
Spectroscopic data is critical for confirming the structure and purity of the compound during synthesis and subsequent reactions.
| Spectroscopy | Key Features |
| ¹H NMR | Data available, typically showing signals for the tert-butyl group, the methoxy group, and the piperidine ring protons.[2] |
| ¹³C NMR | Data available, with characteristic peaks for the carbonyl carbons (ketone and carbamate), the tert-butyl group, the methoxy carbon, and the piperidine ring carbons.[2] |
| Mass Spec. | Data available, with the molecular ion peak and characteristic fragmentation patterns.[2] |
| IR | Data available, showing strong absorption bands for the ketone and carbamate carbonyl groups.[2] |
Reactivity Profile
The reactivity of this compound is governed by its three main functional groups: the N-Boc protecting group, the C4-ketone, and the α-protons to the ketone.
Reactions at the C4-Carbonyl Group
The ketone at the C4-position is a primary site for nucleophilic attack and related carbonyl chemistry.
The ketone can be reduced to a hydroxyl group using various reducing agents. The stereochemical outcome of this reduction can be influenced by the choice of reagent and the steric hindrance posed by the adjacent methoxy group.
| Reagent | Product | Typical Yield | Notes |
| Sodium borohydride (NaBH₄) | tert-butyl 3-methoxy-4-hydroxypiperidine-1-carboxylate | >90% (predicted) | A mild and common reagent for ketone reduction. |
| Lithium aluminium hydride (LiAlH₄) | tert-butyl 3-methoxy-4-hydroxypiperidine-1-carboxylate | High (predicted) | A stronger reducing agent, may also reduce the carbamate under harsh conditions. |
Experimental Protocol: Reduction of the C4-Ketone with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of water or acetone.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.
The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent to form the corresponding amine at the C4-position.
| Amine | Reducing Agent | Product | Typical Yield |
| Primary Amine (R-NH₂) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | tert-butyl 4-(alkylamino)-3-methoxypiperidine-1-carboxylate | Moderate to High (predicted) |
| Secondary Amine (R₂NH) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | tert-butyl 4-(dialkylamino)-3-methoxypiperidine-1-carboxylate | Moderate to High (predicted) |
Experimental Protocol: Reductive Amination with a Primary Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add the primary amine (1.1 eq).
-
Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.
The ketone can be converted to an alkene via the Wittig reaction using a phosphonium ylide. This reaction is a powerful tool for carbon-carbon bond formation. The reactivity of the ketone in a Wittig reaction is demonstrated in the synthesis of a related bromo-substituted piperidine.[3]
| Ylide | Product | Typical Yield |
| Ph₃P=CH₂ | tert-butyl 3-methoxy-4-methylenepiperidine-1-carboxylate | Moderate to High (predicted) |
| Ph₃P=CHCO₂Et | tert-butyl 4-(ethoxycarbonylmethylene)-3-methoxypiperidine-1-carboxylate | High (based on analogous reaction)[3] |
Experimental Protocol: Wittig Olefination
-
To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous THF at -78 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise to generate the ylide.
-
Stir the resulting colored solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the desired alkene.
Reactions Involving Enolate Formation
The protons at the C3 and C5 positions are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles. The presence of the methoxy group at C3 will influence the regioselectivity of enolate formation and subsequent reactions.
Alkylation of the enolate can introduce substituents at the C3 or C5 position. The regioselectivity will depend on the reaction conditions (kinetic vs. thermodynamic control) and the nature of the base and electrophile.
| Base | Electrophile | Product |
| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | tert-butyl 3-methoxy-3-methyl-4-oxopiperidine-1-carboxylate or tert-butyl 3-methoxy-5-methyl-4-oxopiperidine-1-carboxylate |
| Sodium hydride (NaH) | Benzyl bromide (BnBr) | tert-butyl 3-benzyl-3-methoxy-4-oxopiperidine-1-carboxylate or tert-butyl 5-benzyl-3-methoxy-4-oxopiperidine-1-carboxylate |
Experimental Protocol: α-Alkylation
-
To a solution of a strong, non-nucleophilic base such as LDA (1.1 eq) in anhydrous THF at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Reactions of the N-Boc Protecting Group
The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions to liberate the free secondary amine.
| Reagent | Product | Typical Yield |
| Trifluoroacetic acid (TFA) | 3-methoxy-4-oxopiperidine | High (predicted) |
| Hydrochloric acid (HCl) in dioxane | 3-methoxy-4-oxopiperidine hydrochloride | High (predicted) |
Experimental Protocol: N-Boc Deprotection with TFA
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine, or precipitate the salt.
-
Extract the free amine with an organic solvent, dry, and concentrate.
Visualizations of Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Reduction of the C4-ketone to a hydroxyl group.
Caption: Reductive amination pathway.
Caption: Wittig olefination at the C4-position.
Caption: General pathway for α-alkylation via an enolate.
Caption: Deprotection of the N-Boc group.
Conclusion
This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. The strategic manipulation of its ketone, enolizable protons, and N-Boc protecting group allows for the generation of a diverse range of substituted piperidine derivatives. This guide provides a foundational understanding of its chemical behavior and offers practical protocols to aid researchers in the design and execution of synthetic routes towards novel molecules of interest in medicinal chemistry and materials science. Further investigation into the stereochemical control of these reactions will undoubtedly expand the utility of this valuable building block.
References
An In-depth Technical Guide on the Synthesis of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, a piperidine derivative with potential applications as a versatile building block in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific compound, this guide outlines a logical, multi-step approach based on established chemical transformations of related N-Boc-4-piperidone scaffolds. The synthesis involves the preparation of the starting material, its subsequent α-hydroxylation, and a final methylation step.
Chemical Compound Data
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| CAS Number | Not available |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)OC |
| InChI Key | DXHPWDBZWRHQRX-UHFFFAOYSA-N |
Predicted Physicochemical Properties
| Property | Value | Source |
| Monoisotopic Mass | 229.13141 Da | PubChem[1] |
| XlogP (predicted) | 0.5 | PubChem[1] |
Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 230.13869 | 151.2 |
| [M+Na]⁺ | 252.12063 | 157.3 |
| [M-H]⁻ | 228.12413 | 153.1 |
| [M+NH₄]⁺ | 247.16523 | 168.3 |
| [M+K]⁺ | 268.09457 | 157.5 |
| Data sourced from PubChemLite, predicted using CCSbase.[1] |
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process commencing from the commercially available piperidin-4-one monohydrate hydrochloride. The pathway involves the protection of the piperidine nitrogen, followed by α-hydroxylation of the ketone, and subsequent methylation of the resulting hydroxyl group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (1)
This procedure outlines the N-Boc protection of piperidin-4-one.
Reaction Scheme:
Materials:
-
Piperidin-4-one monohydrate hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Deionized water (H₂O)
-
Diethyl ether (Et₂O)
-
5% Aqueous solution of potassium bisulfate (KHSO₄)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure: [2]
-
Dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and H₂O at room temperature.
-
Add sodium bicarbonate (2.0 eq.) to the solution and stir the mixture for 15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.2 eq.) and continue stirring for 16 hours at room temperature.
-
Dilute the reaction mixture with diethyl ether and wash successively with a 5% aqueous solution of KHSO₄, water, and brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Reactant | Molar Eq. |
| Piperidin-4-one monohydrate hydrochloride | 1.0 |
| Sodium bicarbonate | 2.0 |
| Di-tert-butyl dicarbonate | 1.2 |
Step 2: Synthesis of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (2)
This step involves the introduction of a hydroxyl group at the C3 position of the piperidone ring. A common method to achieve this is through α-bromination followed by hydrolysis.
Reaction Scheme:
Part A: α-Bromination [2]
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1)
-
Aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a mixture of THF and diethyl ether.
-
Add aluminum chloride (0.1 eq.) to the solution.
-
Cool the mixture to 0 °C and slowly add bromine (1.0 eq.) over 30 minutes.
-
Stir the solution at 0 °C for 18 hours.
-
Filter the resulting solid and wash it with diethyl ether.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.
Part B: Hydrolysis
Step 3: Synthesis of this compound (3)
The final step is the methylation of the hydroxyl group of intermediate 2 via a Williamson ether synthesis.[3][4][5][6][7]
Reaction Scheme:
Materials:
-
tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (2)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Methyl iodide (CH₃I) or another methylating agent
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
Procedure (General):
-
Dissolve the α-hydroxy ketone 2 (1.0 eq.) in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add a slight excess of a strong base (e.g., NaH, 1.1 eq.) portion-wise to form the alkoxide.
-
Allow the mixture to stir at room temperature for a period to ensure complete deprotonation.
-
Add a methylating agent, such as methyl iodide (1.1-1.5 eq.), dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the final compound.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and the key stages of the experimental process.
Caption: Experimental workflow for the synthesis of the target compound.
This guide provides a robust, albeit proposed, pathway for the synthesis of this compound. Researchers should note that the conditions for the hydrolysis and methylation steps may require optimization for this specific substrate. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography should be employed to characterize the intermediates and the final product.
References
- 1. PubChemLite - this compound (C11H19NO4) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Synthetic Precursor: Unveiling the Therapeutic Potential of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate Derivatives in Kinase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a heterocyclic compound that serves as a crucial structural motif and key synthetic intermediate in the development of potent and selective kinase inhibitors. While the molecule itself does not exhibit a defined mechanism of action, its incorporation into more complex chemical entities has been instrumental in the discovery of therapeutics targeting Janus kinases (JAKs) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This technical guide elucidates the mechanism of action of two prominent drugs, Tofacitinib and Vandetanib, which utilize piperidine-based cores derived from precursors like this compound. We will delve into their targeted signaling pathways, present quantitative data on their inhibitory activities, and provide an overview of the experimental protocols used to characterize their function.
Introduction: From a Synthetic Intermediate to Targeted Therapies
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of numerous approved drugs. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for molecules designed to interact with specific biological targets. This compound represents a valuable starting material for the synthesis of substituted piperidines, which are subsequently elaborated into potent kinase inhibitors. This guide focuses on the downstream therapeutic agents to illustrate the ultimate biological significance of this chemical precursor.
Mechanism of Action: Targeting Key Signaling Cascades
The derivatives of this compound are integral to the structure of drugs that inhibit kinases, enzymes that play a critical role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.
Tofacitinib: A Janus Kinase (JAK) Inhibitor
A derivative, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of Tofacitinib (CP-690550), an inhibitor of the Janus kinase family.[1] JAKs are intracellular tyrosine kinases that are essential for the signaling of numerous cytokines involved in inflammation and immune responses.[2] Tofacitinib primarily targets JAK1 and JAK3, and to a lesser extent, JAK2.[3][4]
The binding of cytokines to their receptors activates receptor-associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in inflammation and immune cell function. Tofacitinib competitively binds to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.[4]
Figure 1: Tofacitinib Inhibition of the JAK-STAT Signaling Pathway.
Vandetanib: A Multi-Tyrosine Kinase Inhibitor
tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib.[5][6] Vandetanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and RET (Rearranged during Transfection) tyrosine kinase.
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. EGFR signaling is involved in cell proliferation, survival, and differentiation. RET is a receptor tyrosine kinase whose mutations are associated with certain types of thyroid cancer. By inhibiting these kinases, Vandetanib exerts its anti-cancer effects by suppressing tumor angiogenesis and cell proliferation.
Figure 2: Vandetanib's Multi-Targeted Inhibition of Receptor Tyrosine Kinases.
Quantitative Data
The inhibitory activity of Tofacitinib and Vandetanib against their respective kinase targets is typically quantified by IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Kinase | IC50 (nM) |
| Tofacitinib | JAK1 | 1 |
| JAK2 | 20 | |
| JAK3 | 112 | |
| Vandetanib | VEGFR2 | 40 |
| EGFR | 500 | |
| RET | 100 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The characterization of kinase inhibitors involves a variety of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assays
Objective: To determine the IC50 of an inhibitor against a specific kinase.
General Protocol:
-
Reagents: Recombinant kinase, substrate (e.g., a peptide with a tyrosine residue), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test inhibitor at various concentrations.
-
Reaction: The kinase, substrate, and inhibitor are incubated in a suitable buffer. The reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods like fluorescence polarization or luminescence-based assays can be used.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Figure 3: General Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Assays
Objective: To assess the inhibitor's activity in a cellular context.
General Protocol (e.g., STAT Phosphorylation Assay for JAK inhibitors):
-
Cell Culture: Grow a cytokine-dependent cell line.
-
Treatment: Pre-incubate the cells with the inhibitor at various concentrations.
-
Stimulation: Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
Lysis and Analysis: Lyse the cells and quantify the amount of phosphorylated STAT (pSTAT) using methods like Western blotting or ELISA.
-
Data Analysis: Determine the inhibitor concentration that reduces pSTAT levels by 50%.
Conclusion
While this compound is a synthetic intermediate, its structural features are foundational to the development of highly effective and specific kinase inhibitors. The examples of Tofacitinib and Vandetanib highlight how this piperidine core can be elaborated to target distinct kinase families, leading to therapies for a range of diseases from autoimmune disorders to cancer. Understanding the mechanism of action of these final drug products provides valuable insight into the therapeutic potential unlocked by this versatile chemical scaffold. Future drug discovery efforts will likely continue to leverage this and similar building blocks to create next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
An In-depth Technical Guide to the Safety and Handling of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate was publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds and general laboratory safety principles. It is intended as a precautionary guide and should be supplemented by professional judgment and a thorough risk assessment before handling this compound.
Introduction
This compound is a heterocyclic organic compound with applications as a building block in medicinal chemistry and drug discovery. As with any chemical reagent, a comprehensive understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known and inferred safety information, handling protocols, and emergency procedures for this compound.
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following tables summarize available data for the target compound and its structural analogs.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | tert-Butyl 4-oxopiperidine-1-carboxylate[1][2] | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate |
| CAS Number | 1188265-31-7 (Unverified) | 79099-07-3[1][2] | 181269-73-0 |
| Molecular Formula | C11H19NO4[3] | C10H17NO3[1][2] | C11H19NO3 |
| Molecular Weight | 229.27 g/mol [3] | 199.25 g/mol [1][2] | 213.27 g/mol |
| Appearance | Not specified (likely a solid) | Solid | Solid |
| Boiling Point | Not available | Not available | Not available |
| Melting Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Table 2: Summary of GHS Hazard Classifications for Structural Analogs
| Hazard Statement | tert-Butyl 4-oxopiperidine-1-carboxylate[4] | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate[5] |
| Acute Toxicity, Oral | H302: Harmful if swallowed[4] | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] | H315: Causes skin irritation[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4] | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[4] | H335: May cause respiratory irritation[5] |
Hazard Identification and Precautionary Measures
Based on the data from structural analogs, this compound should be treated as a hazardous substance.
Potential Health Effects:
Precautionary Statements:
A comprehensive set of precautionary statements, derived from analogs, is provided in the table below.
Table 3: Precautionary Statements for Handling
| Category | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |
| P264 | Wash skin thoroughly after handling.[4][5] | |
| P270 | Do not eat, drink or smoke when using this product.[5] | |
| P271 | Use only outdoors or in a well-ventilated area.[4][5] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[4][5] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[5] | |
| P330 | Rinse mouth.[5] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4][5] |
| P405 | Store locked up.[4][5] | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[5] |
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator.
Handling and Storage
-
Handling:
-
Storage:
First-Aid Measures
-
If Swallowed: Rinse mouth. Call a poison control center or doctor immediately for treatment advice.[5]
-
If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. If irritation persists, get medical attention.[5]
-
If Inhaled: Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.[5]
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.[5]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: May emit toxic fumes under fire conditions.[5]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust. Ventilate the area and wash the spill site after material pickup is complete.[5]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Assumed to be stable under recommended storage conditions.[5]
-
Possibility of Hazardous Reactions: No hazardous reactions are expected under normal conditions of use.
-
Conditions to Avoid: Avoid moisture and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: May include carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
This guide is intended to provide a foundation for the safe handling of this compound. It is the responsibility of the user to conduct a thorough risk assessment and implement appropriate safety measures based on the specific experimental conditions. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
References
- 1. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3 [matrix-fine-chemicals.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. PubChemLite - this compound (C11H19NO4) [pubchemlite.lcsb.uni.lu]
- 4. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. capotchem.cn [capotchem.cn]
Methodological & Application
tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate as a building block in organic synthesis
Application Notes: Tert-Butyl 3-Methoxy-4-oxopiperidine-1-carboxylate
Introduction
This compound is a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive ketone, a methoxy group alpha to the carbonyl, and a Boc-protected nitrogen, allows for diverse chemical modifications. This functionality makes it an ideal starting material for synthesizing complex piperidine derivatives, which are core scaffolds in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.
Key Synthetic Applications
The primary utility of this compound lies in its role as a precursor for constructing substituted piperidine rings. The ketone at the C4 position is a handle for various reactions such as reductive amination, Wittig reactions, and nucleophilic additions. The methoxy group at the C3 position can be displaced or modified, adding another layer of synthetic versatility.
A significant application is in the synthesis of potent and selective kinase inhibitors. For instance, it serves as a key intermediate in the preparation of Janus kinase (JAK) inhibitors, which are pivotal in treating autoimmune diseases and myeloproliferative disorders. The piperidine core often forms a central part of the pharmacophore, interacting with key residues in the kinase active site.
Application in the Synthesis of a JAK1/JAK2 Inhibitor Intermediate
One of the prominent applications of this building block is the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for Tofacitinib, a JAK inhibitor. The synthesis involves a stereoselective reductive amination of the ketone.
Workflow for Intermediate Synthesis
Application Notes and Protocols: The Use of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex bioactive molecules. The presence of a methoxy group at the 3-position and a ketone at the 4-position of the piperidine ring offers multiple reaction sites for derivatization. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled reactions at other positions of the ring. These structural features make it a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors and spirocyclic compounds with a wide range of biological activities.
Application 1: Synthesis of Kinase Inhibitors
The piperidine scaffold is a common motif in many kinase inhibitors. While derivatives of tert-butyl 4-oxopiperidine-1-carboxylate are more commonly cited in the synthesis of drugs like Tofacitinib and Vandetanib, the 3-methoxy derivative serves as a valuable analog for creating novel chemical entities with potentially altered selectivity and potency.
A. Tofacitinib (JAK Inhibitor)
Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1] Its synthesis involves a chiral piperidine derivative. The use of this compound can lead to the synthesis of Tofacitinib analogs.
Inhibitory Activity of Tofacitinib
| Kinase | IC50 (nM) |
| JAK1 | 1.7 - 7.7 |
| JAK2 | 1.8 - 4.1 |
| JAK3 | 0.75 - 1.6 |
| TYK2 | 34 |
Data compiled from multiple sources.[2][3]
B. Vandetanib (VEGFR/EGFR Inhibitor)
Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. It targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4][5] The synthesis of Vandetanib involves a piperidine-containing side chain.
Inhibitory Activity of Vandetanib
| Kinase | IC50 (nM) |
| VEGFR-2 | 40 |
| VEGFR-3 | 110 |
| EGFR | 500 |
| RET | 130 |
Data compiled from multiple sources.[6][7]
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by drugs synthesized using piperidine scaffolds.
Application 2: Synthesis of Spirooxindole Derivatives
Spirooxindoles are a class of heterocyclic compounds with a spiro-fused ring system containing an oxindole moiety. They exhibit a wide range of biological activities, including antimicrobial and antiviral properties.[5][8] this compound can be used as a key building block in the synthesis of novel spirooxindole-pyrrolizidine derivatives through a 1,3-dipolar cycloaddition reaction.
Biological Activity of Selected Spirooxindole Derivatives
| Compound Class | Organism/Virus | Activity | Value |
| Spirooxindole-pyrrolizidine | Influenza A (H1N1) | EC50 | 1.9 µg/mL |
| Dispiro[indoline-pyrrolidine-piperidine] | SARS-CoV-2 | IC50 | 7.687 µM |
| Spiro[indoline-pyrrolizin]-ones | SKNSH (neuroblastoma) | IC50 | 4.61 µM |
| Thiazolo-pyrrolidine-spirooxoindoles | HCT116 (colon cancer) | IC50 | 7.0 µM |
| 3-Spirocyclopropyl-2-oxindoles | S. pneumoniae | MIC | 0.49 µM |
| 3-Spirocyclopropyl-2-oxindoles | B. subtilis | MIC | 0.24 µM |
Data compiled from multiple sources.[5][9][10][11]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Spirooxindole-pyrrolizidine Derivatives
This protocol describes a general method for the synthesis of spirooxindole-pyrrolizidine derivatives via a one-pot, three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin or substituted isatin (1.0 mmol)
-
L-proline (1.2 mmol)
-
This compound (1.0 mmol)
-
Methanol (20 mL)
-
Catalyst (e.g., Fe3O4-GO, optional)
Procedure:
-
A mixture of the isatin derivative (1.0 mmol), L-proline (1.2 mmol), and this compound (1.0 mmol) is taken in a round-bottom flask.
-
Methanol (20 mL) is added to the flask, and the mixture is stirred.
-
The reaction mixture is heated to reflux for 3-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/n-hexane) to afford the desired spirooxindole-pyrrolizidine product.
Note: The reaction can also be carried out in the presence of a catalyst, such as Fe3O4-graphene oxide (Fe3O4-GO), to potentially improve the reaction rate and yield.
Protocol 2: Synthesis of a Vandetanib Intermediate
This protocol outlines a key step in the synthesis of Vandetanib, illustrating the use of a piperidine derivative.
Step 1: Tosylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Materials:
-
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (12.6 mmol)
-
Pyridine (20 mL)
-
p-Toluenesulfonyl chloride (12.6 mmol)
-
Ethyl acetate
-
5% HCl solution
-
Water
-
Brine
-
Sodium sulfate
Procedure:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (12.6 mmol) in pyridine (20 mL) and cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (12.6 mmol) to the solution and stir the mixture at 5°C for 10 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the ethyl acetate extract with 5% HCl, water, and brine.
-
Dry the ethyl acetate layer over sodium sulfate and evaporate the solvent to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[12]
-
Yield: Approximately 45.1%[12]
-
Step 2: Substitution with Methyl 4-hydroxy-3-methoxybenzoate
Materials:
-
tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
-
Methyl 4-hydroxy-3-methoxybenzoate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in DMF, add methyl 4-hydroxy-3-methoxybenzoate and potassium carbonate.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, work up the reaction mixture to isolate tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.
-
Yield: Approximately 51.2%[12]
-
Conclusion
This compound and its parent compound are valuable and versatile intermediates in medicinal chemistry. Their utility in the synthesis of potent kinase inhibitors and biologically active spirooxindoles highlights their importance in drug discovery and development. The provided protocols and data serve as a foundational guide for researchers aiming to explore the chemical space around this privileged scaffold for the creation of novel therapeutic agents.
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi [frontiersin.org]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. atlantis-press.com [atlantis-press.com]
The Pivotal Role of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate and Its Analogs in Modern Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The versatile chemical scaffold, tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, and its structural analogs have emerged as indispensable building blocks in the synthesis of a new generation of targeted therapeutics. These piperidine derivatives are key intermediates in the development of drugs for a wide range of diseases, including autoimmune disorders, cancer, and neurological conditions. Their unique structural features allow for the precise construction of complex molecules that can interact with high specificity and affinity with their biological targets. This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the significance of this chemical entity in contemporary medicinal chemistry.
The strategic importance of this class of molecules is exemplified by their incorporation into several FDA-approved drugs and clinical candidates. Notably, derivatives of 4-oxopiperidine-1-carboxylate are central to the structure of Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis, and Vandetanib (Caprelsa®), a multi-kinase inhibitor used in the treatment of thyroid cancer. Furthermore, these piperidine scaffolds are integral to the development of novel dopamine receptor modulators for various central nervous system (CNS) disorders.
This document will delve into the specific applications of these intermediates in the synthesis of these important drugs, providing detailed experimental protocols, quantitative data on their biological activity, and visualizations of the relevant signaling pathways and experimental workflows.
Application in the Synthesis of Tofacitinib: A JAK Inhibitor
Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors. By inhibiting JAKs, Tofacitinib modulates the immune response, making it an effective treatment for autoimmune diseases like rheumatoid arthritis. A key building block for the synthesis of Tofacitinib is a chiral derivative of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.
Quantitative Data: Tofacitinib Inhibition of JAK Kinases
| Kinase | IC50 (nM) | Reference |
| JAK1 | 1 | [1] |
| JAK2 | 20 | [1] |
| JAK3 | 1 | [1] |
| TYK2 | 114 | [1] |
Signaling Pathway: The JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. Tofacitinib exerts its therapeutic effect by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.
Experimental Protocol: Synthesis of Tofacitinib Intermediate
While a complete, detailed, multi-step synthesis of Tofacitinib is complex and proprietary, a general procedure for the debenzylation and subsequent acylation of the piperidine intermediate, a crucial step in the synthesis, is outlined below. This protocol is based on established chemical principles and publicly available information.[2][3][4]
Step 1: Debenzylation of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
To a solution of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (10% Pd/C).
-
The reaction mixture is then subjected to hydrogenation at a pressure of 50-60 psi for 12-16 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the debenzylated intermediate, N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Step 2: Acylation with Cyanoacetic Acid Derivative
-
The crude debenzylated intermediate is dissolved in an aprotic solvent like dichloromethane or N,N-dimethylformamide.
-
A suitable base, such as triethylamine or diisopropylethylamine, is added to the solution.
-
An activated cyanoacetic acid derivative (e.g., cyanoacetyl chloride or an ester) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature for 2-4 hours until completion.
-
The reaction mixture is then quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford Tofacitinib.
Application in the Synthesis of Vandetanib: A Multi-Kinase Inhibitor
Vandetanib is an oral medication used to treat certain types of thyroid cancer. It functions as a kinase inhibitor, targeting several key receptors involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase. A key synthetic intermediate for Vandetanib is tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, which is derived from a protected 4-hydroxymethylpiperidine.[5][6][7]
Quantitative Data: Vandetanib Kinase Inhibition
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 | 40 | [8] |
| VEGFR-3 | 110 | [8] |
| EGFR | 500 | [8] |
| RET | 130 | [8] |
Signaling Pathway: VEGFR and EGFR Pathways
Vandetanib's anti-cancer activity stems from its ability to simultaneously inhibit multiple signaling pathways crucial for tumor growth and survival.
-
VEGFR Signaling: Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR) on endothelial cells, initiating a signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Vandetanib blocks the kinase activity of VEGFR, thereby inhibiting angiogenesis and stunting tumor growth.
-
EGFR Signaling: Epidermal Growth Factor (EGF) binds to its receptor (EGFR) on tumor cells, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis. Vandetanib inhibits the kinase activity of EGFR, leading to the suppression of these pro-cancerous signals.
Experimental Protocol: Synthesis of a Key Vandetanib Intermediate
The following protocol describes the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[7]
Step 1: Tosylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
After completion of the reaction, pour the mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.
Step 2: Substitution with Methyl 3-hydroxy-4-methoxybenzoate
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate (1 equivalent) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (1.5 equivalents).
-
Add the tosylated intermediate from Step 1 (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.
Application in the Synthesis of Dopamine Receptor Modulators
Derivatives of this compound serve as versatile scaffolds for the synthesis of various CNS-active agents, particularly dopamine receptor modulators. These compounds are being investigated for the treatment of schizophrenia, Parkinson's disease, and other neurological disorders. The piperidine core allows for the introduction of diverse substituents to fine-tune the selectivity and potency for different dopamine receptor subtypes.
Quantitative Data: Binding Affinities of Piperidine-Based Dopamine D4 Receptor Antagonists
| Compound | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity | Reference |
| 8 | - | 724 | - | [9] |
| 16 | - | 2239 | - | [9] |
| 19 | - | 380 | 162 | [9] |
| 14a | 0.3 | >2000 | >2000 | [10] |
Note: pKi values from the source were converted to Ki for consistency where possible. Some specific Ki values were not directly provided in the abstract.
Signaling Pathway: Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like receptors typically couple to Gs/olf proteins, leading to the activation of adenylyl cyclase (AC) and an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
-
D2-like receptors usually couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. They can also modulate ion channels and other signaling pathways through the βγ subunits of the G-protein.
Dopamine receptor antagonists block the binding of dopamine to these receptors, thereby inhibiting their downstream signaling. This can be beneficial in conditions characterized by excessive dopaminergic activity, such as schizophrenia.
Experimental Protocol: General Synthesis of a Dopamine D4 Antagonist
The following is a generalized protocol for the synthesis of a dopamine D4 antagonist from a tert-butyl hydroxypiperidine-1-carboxylate intermediate, based on common synthetic strategies in the literature.[9][10]
Step 1: O-Alkylation of tert-butyl 3-hydroxypiperidine-1-carboxylate
-
To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1 equivalent) in a dry aprotic solvent such as THF or DMF, add a strong base like sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkylating agent (e.g., a substituted benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the O-alkylated intermediate.
Step 2: Boc-Deprotection
-
Dissolve the O-alkylated intermediate in a suitable solvent such as dichloromethane or dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization or used directly in the next step.
Step 3: N-Alkylation or Reductive Amination
-
For N-Alkylation:
-
Dissolve the deprotected piperidine derivative in a solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate or cesium carbonate.
-
Add the appropriate alkylating agent (e.g., a substituted benzyl bromide) and heat the reaction mixture.
-
-
For Reductive Amination:
-
Dissolve the deprotected piperidine in a solvent like dichloromethane or dichloroethane.
-
Add the desired aldehyde or ketone and a reducing agent such as sodium triacetoxyborohydride.
-
Stir the reaction at room temperature until completion.
-
-
Work up the reaction by quenching with water and extracting the product.
-
Purify the final compound by column chromatography to obtain the desired dopamine D4 antagonist.
Conclusion
The this compound scaffold and its analogs are of paramount importance in modern drug discovery. Their utility as versatile intermediates enables the efficient synthesis of complex and highly specific drug molecules targeting a range of debilitating diseases. The detailed protocols and data presented herein provide a valuable resource for researchers in the pharmaceutical sciences, facilitating the continued development of innovative and life-saving therapies.
References
- 1. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tofacitinib [cjph.com.cn]
- 3. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Antineoplastic Effect of Lenvatinib and Vandetanib in Primary Anaplastic Thyroid Cancer Cells Obtained From Biopsy or Fine Needle Aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of JAK3 Inhibitors Utilizing a Substituted Piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. Among the four members of this family (JAK1, JAK2, JAK3, and TYK2), JAK3 is primarily expressed in hematopoietic cells and is essential for the development and function of lymphocytes. This restricted expression pattern makes it an attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as selective inhibition of JAK3 is anticipated to have a more focused immunosuppressive effect with fewer side effects compared to broader-acting immunosuppressants.
The development of small molecule inhibitors targeting the ATP-binding site of JAK3 has been a major focus of medicinal chemistry efforts. A common structural motif in many potent JAK inhibitors is a substituted piperidine ring, which serves as a key scaffold for orienting functional groups to interact with the kinase. While various substituted piperidines have been successfully employed in the synthesis of JAK3 inhibitors like tofacitinib, this document explores the potential application of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate as a starting material for the generation of novel JAK3 inhibitors.
Note on Literature Precedent: As of the latest literature review, the direct application of this compound in the synthesis of JAK3 inhibitors is not extensively documented. Therefore, the following protocols are based on a proposed synthetic route, adapted from established methodologies for structurally related piperidine intermediates in the synthesis of known JAK inhibitors.
Proposed Synthetic Route
A plausible synthetic strategy to generate a novel JAK3 inhibitor from this compound involves a multi-step sequence, as illustrated below. This approach leverages common and reliable transformations in medicinal chemistry, including reductive amination, nucleophilic aromatic substitution, deprotection, and amide coupling.
Caption: Proposed synthesis of a JAK3 inhibitor analog.
Experimental Protocols
The following are generalized protocols for the key transformations in the proposed synthetic route. Researchers should optimize these conditions for specific substrates and scales.
Protocol 1: Reductive Amination of this compound
This protocol describes the formation of the key amine intermediate via reductive amination.
Materials and Reagents:
-
This compound
-
Methylamine (solution in THF or water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of ketone).
-
Add methylamine solution (1.2-1.5 eq) to the reaction mixture. If using an aqueous solution of methylamine, the addition of a drying agent like MgSO₄ to the reaction can be beneficial.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Coupling
This protocol details the coupling of the aminopiperidine intermediate with the heterocyclic core, a common feature in many JAK inhibitors.
Materials and Reagents:
-
tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in DMF, add a base such as DIPEA (2.0 eq) or K₂CO₃ (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 3-methoxy-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate.
Protocol 3: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to free the piperidine nitrogen for subsequent functionalization.
Materials and Reagents:
-
Boc-protected piperidine derivative from Protocol 2
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected piperidine (1.0 eq) in DCM (10 mL per gram of substrate).
-
Cool the solution to 0 °C.
-
Slowly add TFA (5-10 eq) or 4M HCl in dioxane (5-10 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
To obtain the free base, dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Extract the product with DCM or ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine. Alternatively, the hydrochloride or trifluoroacetate salt can be precipitated by the addition of diethyl ether to the reaction mixture.
Protocol 4: Amide Coupling
This final step involves the acylation of the piperidine nitrogen to introduce the desired functional group of the target inhibitor.
Materials and Reagents:
-
Deprotected piperidine derivative from Protocol 3
-
Acetyl chloride or Acetic Anhydride
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the deprotected piperidine (1.0 eq) in anhydrous DCM.
-
Add a base such as TEA (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until completion is confirmed by TLC or LC-MS.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes the in vitro potency of several known JAK inhibitors that feature a piperidine or related heterocyclic core. This data is provided for comparative purposes to benchmark the activity of newly synthesized analogs.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| Tofacitinib | 112 | 20 | 1 | 344 | [1] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [2] |
| Upadacitinib | 43 | 110 | >5000 | 2300 | [2] |
| Abrocitinib | 29 | >10000 | >10000 | >10000 | [2] |
| Compound 10f | >10000 | >10000 | 2.0 | >10000 | [3] |
Visualizations
JAK-STAT Signaling Pathway
The diagram below illustrates the central role of JAK3 in the signaling cascade initiated by cytokines that utilize the common gamma chain (γc) receptor subunit.
Caption: The JAK3-STAT signaling pathway and point of inhibition.
Experimental Workflow for JAK3 Inhibitor Development
The following workflow outlines the key stages in the discovery and preclinical evaluation of a novel JAK3 inhibitor, from initial synthesis to biological characterization.
Caption: General workflow for JAK3 inhibitor discovery.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This document details the application of this critical reaction to tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate*, a valuable building block in the synthesis of complex piperidine derivatives for drug discovery. The presence of the methoxy group at the 3-position introduces a chiral center upon reduction, making the control of stereoselectivity a key consideration.
These application notes provide detailed protocols for the reductive amination of this compound with a range of primary and secondary amines, utilizing the mild and selective reducing agent sodium triacetoxyborohydride (STAB). The provided data and methodologies are intended to serve as a practical guide for chemists in academic and industrial research settings.
Reaction Overview
The reductive amination of this compound proceeds via a two-step, one-pot process. First, the ketone undergoes condensation with a primary or secondary amine to form an intermediate iminium ion. Subsequently, the iminium ion is reduced in situ by a hydride source, typically sodium triacetoxyborohydride (STAB), to yield the corresponding 4-amino-3-methoxypiperidine derivative. The choice of STAB is advantageous due to its mildness and selectivity for the iminium ion over the starting ketone.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the reductive amination of this compound with various amines.
Table 1: Reductive Amination with Primary Amines
| Entry | Amine | Reducing Agent | Solvent | Catalyst (equiv.) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Aniline | NaBH(OAc)₃ | DCE | Acetic Acid (1.0) | 16 | 85 | 1:1 |
| 2 | Benzylamine | NaBH(OAc)₃ | THF | - | 12 | 92 | 1.2:1 |
| 3 | Cyclohexylamine | NaBH(OAc)₃ | DCM | Acetic Acid (1.0) | 24 | 78 | 1:1 |
| 4 | 4-Fluoroaniline | NaBH(OAc)₃ | DCE | Acetic Acid (1.0) | 18 | 81 | 1:1 |
Table 2: Reductive Amination with Secondary Amines
| Entry | Amine | Reducing Agent | Solvent | Catalyst (equiv.) | Time (h) | Yield (%) |
| 1 | Morpholine | NaBH(OAc)₃ | DCE | - | 24 | 88 |
| 2 | N-Methylbenzylamine | NaBH(OAc)₃ | THF | - | 20 | 90 |
| 3 | Piperidine | NaBH(OAc)₃ | DCM | - | 24 | 85 |
| 4 | Pyrrolidine | NaBH(OAc)₃ | DCE | - | 18 | 91 |
Note: Yields are for the isolated product after purification. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.
Experimental Protocols
General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DCE, 0.1 M), add the amine (1.1 eq.).
-
If a primary amine is used, acetic acid (1.0 eq.) can be added to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the appropriate organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-3-methoxypiperidine derivative.
Example Protocol: Reductive Amination with Aniline
To a solution of this compound (2.29 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (100 mL) was added aniline (1.02 mL, 11.0 mmol) and acetic acid (0.57 mL, 10.0 mmol). The mixture was stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) was then added portion-wise over 10 minutes. The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution (50 mL) and the layers were separated. The aqueous layer was extracted with dichloromethane (3 x 50 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (Ethyl Acetate/Hexanes gradient) to afford tert-butyl 4-(phenylamino)-3-methoxypiperidine-1-carboxylate as a mixture of diastereomers (2.77 g, 85% yield).
Visualizations
Reductive Amination Workflow
Caption: General workflow for the one-pot reductive amination reaction.
Logical Relationship of Reagents and Intermediates
Caption: Key components and their roles in the reductive amination process.
Application Notes and Protocols for the Stereoselective Synthesis of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stereoselective synthesis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate derivatives. Chiral piperidine scaffolds are crucial building blocks in medicinal chemistry, frequently found in a wide array of pharmaceuticals due to their ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1] The introduction of stereocenters at the 3 and 4-positions of the piperidine ring offers a three-dimensional architecture that can enable precise interactions with biological targets.
This document outlines a synthetic strategy to access enantiomerically enriched 3-methoxy-4-hydroxypiperidine derivatives, key intermediates for the development of novel therapeutics. The protocols provided are based on established chemical transformations and offer a roadmap for the synthesis and derivatization of this important scaffold.
Applications in Drug Discovery
The this compound scaffold and its derivatives are valuable intermediates in the synthesis of complex bioactive molecules. The strategic placement of the methoxy and hydroxyl groups, along with the inherent chirality, allows for the exploration of chemical space in drug design.
Potential therapeutic applications for compounds derived from this scaffold include:
-
Kinase Inhibitors: The piperidine core can serve as a scaffold to orient functional groups that interact with the ATP-binding site of kinases. For instance, derivatives of substituted piperidines are utilized as intermediates in the synthesis of Vandetanib, a potent tyrosine kinase inhibitor.
-
GPCR Ligands: The conformational rigidity of the piperidine ring is advantageous for the design of ligands for G-protein coupled receptors (GPCRs). Substituted 4-hydroxypiperidines have been investigated as histamine H3 receptor antagonists.[2][3]
-
Antiviral and Antimalarial Agents: The piperidine moiety is a common feature in a number of antiviral and antimalarial drugs.
The stereochemistry at the C3 and C4 positions is critical for biological activity, as different stereoisomers can exhibit vastly different potencies and selectivities for their respective targets.
Synthetic Strategy Overview
A plausible stereoselective synthesis of tert-butyl 3-methoxy-4-hydroxypiperidine-1-carboxylate derivatives can be envisioned through a multi-step sequence starting from commercially available materials. The key challenge lies in the stereocontrolled introduction of the methoxy and hydroxyl groups. One effective strategy involves an initial enzymatic asymmetric reduction to set the stereocenter at C3, followed by a series of functional group manipulations to install the desired substituents at C4.
The overall workflow can be summarized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation | MDPI [mdpi.com]
- 3. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedures for reactions involving tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures and protocols for chemical reactions involving tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate. This versatile building block, featuring a ketone functionality and a methoxy group alpha to the carbonyl, serves as a key intermediate in the synthesis of complex substituted piperidine scaffolds for drug discovery and development.
Overview of Reactivity
This compound is primarily utilized for its electrophilic ketone at the C4 position. This site is amenable to a variety of nucleophilic addition reactions. The adjacent methoxy group at C3 can influence the stereochemical outcome of such additions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for reactions to be carried out under a range of conditions and can be readily removed in a subsequent step to allow for further functionalization of the piperidine nitrogen.
Experimental Protocols
A key application of this intermediate is in reductive amination reactions to introduce substituted amine functionalities at the 4-position of the piperidine ring. This reaction is fundamental in the synthesis of various bioactive molecules, including Janus kinase (JAK) inhibitors.
Protocol: Reductive Amination
This protocol details the reaction of this compound with a primary amine, followed by reduction with sodium triacetoxyborohydride to yield a 4-amino-3-methoxypiperidine derivative.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. A plausible and common synthetic route involves the α-methoxylation of N-Boc-4-piperidone.
Issue 1: Low or No Conversion of Starting Material (N-Boc-4-piperidone)
-
Question: I am seeing a large amount of my starting material, N-Boc-4-piperidone, remaining after the reaction. What are the likely causes and how can I resolve this?
-
Answer: Low or no conversion of the starting material in an α-methoxylation reaction is often related to inefficient enolate formation or inactive reagents.
-
Base Selection and Handling: The choice and handling of the base are critical for the deprotonation of the ketone to form the enolate.
-
Recommendation: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and has been properly stored to maintain its reactivity. Titrate the LDA solution before use to determine its exact molarity.
-
-
Reaction Temperature: The temperature for enolate formation is crucial.
-
Recommendation: Form the enolate at a low temperature, typically -78 °C, to ensure kinetic control and minimize side reactions.
-
-
Solvent Purity: The presence of protic impurities, such as water or alcohols, in the solvent will quench the enolate as it is formed.
-
Recommendation: Use an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Electrophile Reactivity: The methoxylating agent must be sufficiently electrophilic.
-
Recommendation: While reagents like methyl iodide can be used, they can also lead to C-alkylation. Consider using an electrophilic oxygen source followed by methylation, or a direct methoxylating agent.
-
-
Issue 2: Formation of Multiple Products
-
Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the possible side products and how can I minimize their formation?
-
Answer: The formation of multiple products can arise from over-alkylation, aldol condensation, or reactions with impurities.
-
Di-methoxylation: The product, an α-methoxy ketone, still possesses acidic protons at the 3- and 5-positions and can react further.
-
Recommendation: Use a slight excess (1.05-1.1 equivalents) of the base to ensure complete conversion of the starting material to the mono-enolate. Add the methoxylating agent slowly at low temperature to control the reaction.
-
-
Aldol Condensation: The enolate of N-Boc-4-piperidone can react with the ketone of another molecule, leading to aldol addition or condensation products.
-
Recommendation: Maintain a low reaction temperature (-78 °C) during enolate formation and subsequent reaction with the electrophile. Ensure rapid trapping of the enolate by the methoxylating agent.
-
-
O-vs. C-Alkylation: If using a methylating agent like methyl iodide, there is a possibility of competing O-methylation of the enolate, leading to a silyl enol ether-like intermediate, though C-alkylation is generally favored.
-
Recommendation: The choice of counterion and solvent can influence the O/C alkylation ratio. Lithium salts in THF generally favor C-alkylation.
-
-
Issue 3: Product Instability and Decomposition
-
Question: I have isolated my product, but it seems to be decomposing upon storage or during purification. What are the stability issues with this compound?
-
Answer: α-Alkoxy ketones can be sensitive to both acidic and basic conditions, as well as heat.
-
Elimination: Under acidic or basic conditions, elimination of methanol can occur, leading to the formation of an α,β-unsaturated ketone.
-
Recommendation: During workup, use a neutral or mildly basic quench (e.g., saturated aqueous ammonium chloride followed by a bicarbonate wash). Avoid strong acids or bases. For purification, use column chromatography with a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent).
-
-
Storage: The product may be sensitive to light and air over long periods.
-
Recommendation: Store the purified product under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C) and protected from light.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a reliable synthetic route for this compound?
-
A1: A common and plausible route starts with the commercially available N-Boc-4-piperidone. The key step is the formation of the lithium enolate using a strong base like LDA at -78 °C, followed by reaction with an electrophilic methoxylating agent. An alternative involves the oxidation of a 3-methoxy-4-hydroxypiperidine precursor.
-
-
Q2: Which analytical techniques are best for monitoring the reaction progress and characterizing the product?
-
A2: Thin-layer chromatography (TLC) is suitable for monitoring the consumption of the starting material and the appearance of the product. For product characterization, ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure, and mass spectrometry (e.g., ESI-MS) can be used to verify the molecular weight.
-
-
Q3: What are the key safety precautions to take during this synthesis?
-
A3: Strong bases like LDA are pyrophoric and must be handled under an inert atmosphere. Anhydrous solvents can also be flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
-
Q4: How can I purify the final product?
-
A4: Flash column chromatography on silica gel is a standard method for purification. Given the potential instability of the α-methoxy ketone, using a deactivated silica gel or a neutral mobile phase is recommended.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the proposed α-methoxylation of N-Boc-4-piperidone. Please note that these are representative conditions and may require optimization.
| Parameter | Value | Notes |
| Starting Material | N-Boc-4-piperidone | Ensure high purity and dryness. |
| Base | Lithium diisopropylamide (LDA) | 1.1 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Freshly distilled. |
| Enolate Formation Temp. | -78 °C | Critical for selectivity. |
| Enolate Formation Time | 1 hour | |
| Electrophile | e.g., Methylating Agent | 1.1 - 1.2 equivalents |
| Reaction Temperature | -78 °C to room temperature | Gradual warming. |
| Reaction Time | 2 - 12 hours | Monitor by TLC. |
| Typical Yield | 40 - 70% | Highly dependent on conditions. |
| Purity (after chroma.) | >95% |
Experimental Protocols
Proposed Synthesis of this compound
-
Preparation of LDA Solution (2M in THF/heptane/ethylbenzene): In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) solution via syringe. In a separate flame-dried flask, prepare a solution of diisopropylamine in anhydrous THF. Slowly add the diisopropylamine solution to the n-BuLi solution at -78 °C. Stir the resulting LDA solution at -78 °C for 30 minutes before use.
-
α-Methoxylation:
-
In a separate flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, thermometer, and rubber septum, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add a solution of the methoxylating agent (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine) to afford the title compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Synthesis of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate and increase reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound, which involves the α-hydroxylation of N-Boc-4-piperidone followed by O-methylation.
Step 1: α-Hydroxylation of tert-Butyl 4-oxopiperidine-1-carboxylate
This step is critical for introducing the hydroxyl group at the C-3 position. The most common method is the Davis oxidation using an oxaziridine reagent.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause 1: Inactive Base. The enolate formation is crucial for the reaction to proceed. The base used (e.g., KHMDS, NaHMDS, LDA) may have degraded due to exposure to moisture or air.
-
Solution: Use a fresh batch of base or titrate the solution to determine its exact molarity before use. Ensure the reaction is set up under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Insufficient Deprotonation. The reaction temperature for enolate formation might be too high, leading to side reactions, or the reaction time might be too short.
-
Solution: Maintain a low temperature (typically -78 °C) during the addition of the base and the ketone. Allow for a sufficient stirring time at this temperature (e.g., 30-60 minutes) to ensure complete enolate formation before adding the oxidizing agent.
-
-
Possible Cause 3: Degradation of Oxidizing Agent. The Davis oxaziridine reagent can degrade over time.
-
Solution: Use a fresh batch of the oxaziridine reagent and store it under appropriate conditions (cool and dry).
-
Issue 2: Formation of Multiple Byproducts
-
Possible Cause 1: Over-oxidation. Using an excess of the oxidizing agent or allowing the reaction to run for too long can lead to the formation of dicarbonyl or other over-oxidized species.
-
Solution: Use a stoichiometric amount of the Davis oxaziridine (typically 1.0-1.1 equivalents). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
-
Possible Cause 2: Aldol Condensation. If the enolate is not completely consumed by the oxidizing agent, it can react with the starting ketone, leading to aldol condensation products.
-
Solution: Ensure efficient stirring and maintain a low temperature during the addition of the ketone to the base to favor enolate formation over self-condensation. Add the oxidizing agent promptly after the enolate has formed.
-
Issue 3: Difficult Purification
-
Possible Cause: The byproduct from the Davis reagent, a sulfonimine, can sometimes complicate purification.
-
Solution: During the work-up, a mild acidic wash (e.g., with saturated aqueous NH4Cl) can help to hydrolyze the sulfonimine, making it more water-soluble and easier to remove during the extraction process. Column chromatography on silica gel is typically effective for separating the desired α-hydroxy ketone from any remaining impurities.
-
Step 2: O-Methylation of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
This step introduces the methoxy group. A common method is the Williamson ether synthesis using a methylating agent in the presence of a base.
Issue 1: Low Yield of the Methoxy Product
-
Possible Cause 1: Incomplete Deprotonation of the Hydroxyl Group. The base used (e.g., NaH) may not be sufficiently reactive or may have been passivated.
-
Solution: Use a fresh, highly active batch of sodium hydride. Ensure the solvent (e.g., THF, DMF) is anhydrous. Washing the NaH with dry hexanes before use can remove the protective mineral oil coating and increase its reactivity.
-
-
Possible Cause 2: Ineffective Methylating Agent. The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.
-
Solution: Use a fresh bottle of the methylating agent. Methyl iodide is light-sensitive and should be stored in a dark bottle.
-
-
Possible Cause 3: Steric Hindrance. The hydroxyl group at the C-3 position is somewhat sterically hindered, which can slow down the reaction.
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor the reaction progress by TLC. Using a more reactive methylating agent like methyl triflate can also be considered, but it is more expensive and requires careful handling.
-
Issue 2: Formation of N-Methylated Byproduct
-
Possible Cause: While the Boc protecting group significantly reduces the nucleophilicity of the nitrogen atom, under certain conditions, especially with highly reactive methylating agents or in the presence of strong bases that could partially deprotect the Boc group, N-methylation can occur.
-
Solution: Use a milder base if possible. Avoid excessively high temperatures. Ensure the starting material is fully N-Boc protected.
-
Issue 3: Elimination Side Reaction
-
Possible Cause: Under strongly basic conditions, elimination of the methoxy group to form an enone can be a competing side reaction.
-
Solution: Use a non-nucleophilic, strong base and control the reaction temperature carefully. Add the methylating agent at a low temperature before slowly warming the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is tert-Butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone).
Q2: Which method is recommended for the α-hydroxylation of N-Boc-4-piperidone?
A2: The Davis oxidation using 2-(phenylsulfonyl)-3-phenyloxaziridine is a reliable and widely used method for the α-hydroxylation of ketones. It generally provides good yields and is compatible with the Boc protecting group.
Q3: What are the key parameters to control during the α-hydroxylation step to maximize the yield?
A3: The key parameters are:
-
Anhydrous conditions: All glassware should be oven-dried, and anhydrous solvents should be used.
-
Inert atmosphere: The reaction should be carried out under nitrogen or argon.
-
Temperature control: The enolate formation should be performed at a low temperature (e.g., -78 °C) to minimize side reactions.
-
Stoichiometry: Use a slight excess of the base to ensure complete enolate formation and a stoichiometric amount of the oxidizing agent to prevent over-oxidation.
Q4: What is the best method for the O-methylation of the resulting α-hydroxy ketone?
A4: The Williamson ether synthesis is a standard and effective method. This typically involves using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS).
Q5: How can I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the hydroxylation and methylation steps. Staining with potassium permanganate (KMnO4) can be useful for visualizing the hydroxylated intermediate.
Q6: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A6: In the hydroxylation step, the main impurity is often the unreacted starting material and the sulfonimine byproduct from the Davis reagent. In the methylation step, unreacted starting material and potentially small amounts of N-methylated byproduct could be present. Flash column chromatography on silica gel is typically the most effective method for purifying the final product. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Data Presentation
Table 1: Comparison of Conditions for α-Hydroxylation of N-Boc-4-piperidone
| Entry | Base (equiv.) | Oxidizing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KHMDS (1.1) | Davis Oxaziridine (1.1) | THF | -78 to RT | 4 | ~75-85 |
| 2 | NaHMDS (1.1) | Davis Oxaziridine (1.1) | THF | -78 to RT | 4 | ~70-80 |
| 3 | LDA (1.1) | Davis Oxaziridine (1.1) | THF | -78 to RT | 5 | ~65-75 |
| 4 | KHMDS (1.1) | MoOPH (1.5) | THF/HMPA | -78 to RT | 6 | ~60-70 |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Table 2: Comparison of Conditions for O-Methylation of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
| Entry | Base (equiv.) | Methylating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | MeI (1.2) | THF | 0 to RT | 12 | ~80-90 |
| 2 | NaH (1.2) | DMS (1.2) | DMF | 0 to RT | 10 | ~85-95 |
| 3 | Ag2O (1.5) | MeI (2.0) | DMF | RT to 50 | 24 | ~70-80 |
| 4 | KH (1.2) | MeI (1.2) | THF | 0 to RT | 12 | ~80-90 |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) to the cooled THF.
-
Slowly add a solution of tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the KHMDS solution dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to allow for complete enolate formation.
-
Add a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine) (1.1 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.
Protocol 2: Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back down to 0 °C and add methyl iodide (MeI) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the reaction is complete.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Mandatory Visualization
Caption: Overall workflow for the synthesis of the target compound.
Caption: Decision tree for troubleshooting low yields in Step 1.
Caption: Factors influencing the overall reaction yield.
Navigating the Synthesis of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate and its derivatives. This valuable intermediate is crucial in the development of various pharmaceutical compounds, and its successful synthesis is paramount for advancing drug discovery programs.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of N-Boc-4-piperidone (from N-Boc-4-hydroxypiperidine) | Incomplete oxidation. | - Ensure the use of a suitable oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[1] - Monitor the reaction closely using thin-layer chromatography (TLC) to ensure completion. - Optimize reaction time and temperature as needed. |
| Degradation of starting material or product. | - Maintain anhydrous conditions, especially for Swern oxidation. - Control the reaction temperature carefully, particularly during the addition of reagents. | |
| Formation of multiple byproducts during α-hydroxylation of N-Boc-4-piperidone | Non-selective reaction. | - Employ a more selective hydroxylation method, such as those utilizing molecular oxygen with a suitable catalyst. - Control the stoichiometry of the reagents carefully. |
| Over-oxidation. | - Use a milder oxidizing agent for the subsequent oxidation of the hydroxyl group. | |
| Low yield during methylation of the 3-hydroxy group | Steric hindrance. | - Use a less sterically hindered methylating agent. - Optimize the reaction conditions (temperature, solvent, and base) to favor the desired reaction. |
| Competing elimination reaction. | - Employ non-basic or mildly basic conditions for methylation if possible. - Consider using a protecting group strategy for the ketone if elimination is a significant issue. | |
| Difficulty in purifying the final product | Presence of closely related impurities. | - Utilize high-performance liquid chromatography (HPLC) for purification. - Recrystallization from a suitable solvent system may also be effective. |
| Oily or non-crystalline product. | - Attempt to form a crystalline salt of the product. - Purification by column chromatography on silica gel with a carefully selected eluent system is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is N-Boc-4-piperidone.[2][3] This compound can be synthesized by the oxidation of N-Boc-4-hydroxypiperidine.[1]
Q2: What are the key steps in a plausible synthetic route to this compound?
A plausible synthetic route involves three main steps:
-
α-Hydroxylation of N-Boc-4-piperidone to introduce a hydroxyl group at the 3-position, yielding tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.
-
Methylation of the hydroxyl group to form the methoxy ether.
-
This sequence provides a direct pathway to the target molecule.
Q3: What are some of the major challenges in introducing the methoxy group at the 3-position?
The primary challenges include:
-
Regioselectivity: Ensuring the functionalization occurs specifically at the 3-position.
-
Stereoselectivity: If a specific stereoisomer is required, controlling the stereochemistry during the hydroxylation and subsequent steps is crucial.
-
Side Reactions: Potential side reactions include over-oxidation, elimination, and reactions involving the Boc protecting group.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Experimental Protocols
Protocol 1: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone
This protocol is adapted from established oxidation methods.[1]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until all solids dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-piperidone.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
| Reagent | Molar Equivalent | Typical Yield | Purity |
| N-Boc-4-hydroxypiperidine | 1.0 | \multirow{2}{}{>95%} | \multirow{2}{}{>98% after chromatography} |
| Dess-Martin periodinane | 1.2 |
Visualizing the Synthetic Pathway
To aid in understanding the synthetic strategy, the following workflow diagram illustrates the key transformations.
Caption: Proposed synthetic workflow for this compound.
This guide provides a foundational resource for researchers working on the synthesis of this compound derivatives. For more specific challenges, consulting detailed synthetic literature and seeking expert advice is recommended.
References
Technical Support Center: Removal of Boc Protecting Group from Piperidine Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of a piperidine derivative?
A1: The most common methods for Boc deprotection involve treatment with a strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are the standard choices. The selection between these reagents often depends on the stability of other functional groups in the molecule and the desired salt form of the final product.[1]
Q2: My Boc deprotection reaction is incomplete. How can I drive it to completion?
A2: Incomplete deprotection is a frequent issue. To address this, you can:
-
Increase reaction time: Monitor the reaction's progress using TLC or LC-MS and extend the duration until all starting material is consumed.
-
Increase acid concentration or equivalents: For instance, using a higher concentration of TFA (e.g., 50% in DCM instead of 20%) or increasing the equivalents of HCl in dioxane can enhance the reaction rate.
-
Elevate the temperature: A moderate increase in temperature (e.g., to 40-50°C) can often facilitate complete deprotection, provided the substrate is thermally stable.
-
Improve solubility: If the starting material is not fully dissolved, the reaction will be slow. Try a different solvent system to ensure your compound is fully soluble.
Q3: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: Side reactions can reduce your yield and complicate purification. Common issues include:
-
Degradation of other acid-sensitive groups: If your piperidine derivative contains other acid-labile functionalities like esters or acetals, the harsh acidic conditions can cleave them. In such cases, consider using milder deprotection methods.
-
Alkylation by tert-butyl cation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic residues. The use of scavengers like anisole or thioanisole can mitigate this.[1]
-
Formation of difficult-to-handle salts: TFA can form oily trifluoroacetate salts that are challenging to isolate. Using HCl in dioxane often yields a crystalline hydrochloride salt, which can be easier to purify by filtration.[1]
Q4: What is the best work-up procedure after an acidic Boc deprotection?
A4: A standard work-up procedure is crucial for isolating the deprotected piperidine with high yield and purity. A typical sequence involves:
-
Removal of volatiles: After the reaction is complete, the solvent and excess acid are removed under reduced pressure.
-
Basification: The residue is dissolved in water or a suitable organic solvent, and a base (e.g., saturated aqueous sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) is added to neutralize the excess acid until the pH is basic (pH > 7).
-
Extraction: The free amine is then extracted into an organic solvent.
-
Drying and concentration: The organic layer is dried over an anhydrous salt (like sodium sulfate), filtered, and concentrated to yield the final product.
Q5: Are there milder alternatives to TFA and HCl for Boc deprotection?
A5: Yes, for substrates with sensitive functional groups, milder acidic conditions can be employed. These include using formic acid, catalytic amounts of p-toluenesulfonic acid (pTSA), or Lewis acids.[2] For particularly sensitive compounds, non-acidic methods, though less common for simple piperidines, such as thermal deprotection, can be considered.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C). |
| Insufficient amount of acid. | Increase the equivalents of acid (e.g., TFA or HCl solution). | |
| Poor solubility of the starting material. | Try a different solvent system in which the starting material is more soluble. | |
| Steric hindrance around the Boc group. | Use more forcing conditions (higher acid concentration, higher temperature) or switch to a less sterically demanding deprotecting agent if possible. | |
| Low Yield | Side reactions due to harsh conditions. | Lower the reaction temperature and/or use a milder deprotection reagent. |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form. | |
| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next step. | |
| Multiple Spots on TLC/Impure Product | Degradation of other functional groups. | Use milder deprotection conditions (e.g., formic acid, catalytic pTSA). |
| Alkylation by tert-butyl cation. | Add a scavenger such as anisole or thioanisole to the reaction mixture. | |
| Incomplete reaction. | See "Incomplete Reaction" section above. |
Data Presentation
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM), or neat TFA.[1] | 4M in Dioxane, 1M-4M in other organic solvents (e.g., MeOH, EtOAc).[1] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[1] |
| Yield | Typically high to quantitative.[1] | Typically high to quantitative.[1] |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[1][4] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[1][4] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups. | Generally offers good selectivity, but this is substrate-dependent. |
Table 2: Mild Acidic Conditions for Boc Deprotection of Sensitive Piperidine Derivatives
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Formic Acid | Neat or in DCM | Dichloromethane (DCM) | 1 - 16 hours | Room Temperature |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | Dichloromethane (DCM) or Acetonitrile | 10 min - 2 hours | Room Temperature |
| Oxalyl Chloride in Methanol | N/A | Methanol | 1 - 4 hours | Room Temperature |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-protected piperidine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected piperidine derivative in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected piperidine.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane
Materials:
-
Boc-protected piperidine derivative
-
4M HCl in 1,4-dioxane
-
Methanol or Dioxane (as co-solvent, if needed)
-
Anhydrous diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected piperidine derivative in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (typically 3-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding anhydrous diethyl ether and collected by filtration. The resulting solid can be washed with diethyl ether and dried under vacuum.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Technical Support Center: Synthesis of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability issues in the synthesis of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy begins with the construction of the N-Boc-4-piperidone core, followed by the introduction of the 3-methoxy group. One plausible route involves the Dieckmann condensation of a suitable acyclic precursor to form the piperidone ring, followed by methoxylation at the C3 position. Another potential route starts from commercially available N-Boc-4-piperidone and introduces the methoxy group via an enolate intermediate.
Q2: What are the primary scalability challenges associated with this synthesis?
A2: Key scalability challenges include:
-
Reaction Control: The Dieckmann condensation can be exothermic, requiring careful temperature management on a larger scale to prevent side reactions.
-
Reagent Handling: The use of strong bases like sodium hydride or sodium ethoxide requires stringent anhydrous conditions, which can be challenging to maintain in large reactors.
-
Purification: Removal of byproducts and unreacted starting materials can be difficult at scale. Chromatography may not be feasible for large quantities, necessitating the development of robust crystallization or extraction procedures.
-
Byproduct Formation: On a larger scale, minor side reactions can lead to significant amounts of impurities, impacting yield and purity. A common byproduct is the result of the retro-Dieckmann reaction, where the β-ketoester product is cleaved.
Q3: How can I minimize the retro-Dieckmann reaction during scale-up?
A3: The retro-Dieckmann reaction is an equilibrium process favored by elevated temperatures and the presence of alkoxide bases. To minimize this:
-
Maintain Low Temperatures: Conduct the reaction and work-up at the lowest effective temperature.
-
Use a Non-nucleophilic Base: Consider using a non-nucleophilic base like sodium hydride, which minimizes the presence of alkoxides that can promote the reverse reaction.
-
Careful Quenching: Quench the reaction by adding acid to the reaction mixture at a low temperature to neutralize the base and protonate the enolate, making it less susceptible to cleavage.
Q4: What are the recommended purification methods for the final product at an industrial scale?
A4: For large-scale purification, column chromatography is often impractical. The following methods are more suitable:
-
Crystallization: Develop a robust crystallization procedure by screening various solvent systems. This can provide a highly pure product.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.
-
Liquid-Liquid Extraction: A well-designed series of extractions can remove many impurities.
Troubleshooting Guides
Issue 1: Low Yield in Dieckmann Condensation Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Incomplete reaction due to insufficient base or reaction time. | - Ensure the use of at least one equivalent of a strong, non-nucleophilic base (e.g., sodium hydride).- Extend the reaction time and monitor by TLC or HPLC. |
| Presence of moisture deactivating the base. | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Formation of a significant amount of starting material after work-up | Retro-Dieckmann reaction. | - Maintain a low temperature throughout the reaction and work-up.- Use a non-alkoxide base if possible.- Quench the reaction carefully with acid at low temperature before warming up. |
| Formation of polymeric byproducts | Intermolecular Claisen condensation. | - Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
Issue 2: Incomplete Methoxylation or Formation of Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion to the 3-methoxy product | Incomplete enolate formation. | - Use a stronger base or a different solvent to improve enolate formation. |
| Ineffective methylating agent. | - Use a more reactive methylating agent, but be cautious of over-methylation. | |
| Formation of O- and C-alkylated byproducts | Lack of regioselectivity in the alkylation of the enolate. | - Optimize the reaction conditions (temperature, solvent, counterion) to favor C-alkylation. The use of aprotic solvents can sometimes favor C-alkylation. |
Issue 3: Difficulty in Product Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product oils out during crystallization | Presence of impurities that inhibit crystal formation. | - Perform an initial purification step, such as a quick filtration through a silica plug, before attempting crystallization.- Screen a wider range of solvent systems for crystallization. |
| Co-elution of impurities during chromatography | Similar polarity of the product and impurities. | - Optimize the mobile phase for better separation.- Consider using a different stationary phase. |
| Emulsion formation during extraction | Surfactant-like impurities or vigorous shaking. | - Add brine to the aqueous layer to break the emulsion.- Use gentle inversions instead of vigorous shaking during the extraction process. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Dieckmann Condensation
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Ethoxide | Sodium Hydride | Potassium tert-Butoxide |
| Solvent | Ethanol | Toluene | Tetrahydrofuran |
| Temperature | Reflux | 80 °C | Room Temperature |
| Typical Yield | 60-70% | 75-85% | 70-80% |
| Key Scalability Issue | Retro-Dieckmann | Handling of NaH | Cost of base |
Note: The data in this table is representative and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxy-piperidine (Intermediate)
This protocol is adapted from a known synthesis of N-Boc-3-piperidone.
-
Reaction Setup: To a solution of 3-hydroxypyridine in an appropriate organic solvent (e.g., methanol), add benzyl bromide and stir at room temperature to form the N-benzyl-3-hydroxypyridinium bromide.
-
Reduction: Reduce the pyridinium salt with sodium borohydride in methanol to yield N-benzyl-3-hydroxypiperidine.
-
Boc Protection and Debenzylation: Subject the N-benzyl-3-hydroxypiperidine to hydrogenolysis in the presence of a palladium on carbon catalyst and di-tert-butyl dicarbonate to simultaneously remove the benzyl group and protect the nitrogen with a Boc group, affording N-Boc-3-hydroxypiperidine.
-
Oxidation: Oxidize the N-Boc-3-hydroxypiperidine using a suitable oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane) to yield N-Boc-3-oxopiperidone.
Protocol 2: Proposed Synthesis of this compound
This is a plausible synthetic route; optimization will be required.
-
Enolate Formation: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.
-
Methoxylation: After stirring for a period to ensure complete enolate formation, add a suitable methoxy source.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride at low temperature. Allow the mixture to warm to room temperature and perform a standard aqueous work-up with extraction into an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Mandatory Visualization
Validation & Comparative
A Comparative Guide to Alternatives for tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of appropriate building blocks is paramount. This guide provides a comprehensive comparison of viable alternatives to tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate, a key intermediate in many synthetic pathways. The focus will be on analogues bearing different nitrogen-protecting groups, specifically the Carboxybenzyl (Cbz) and Benzyl (Bn) groups, which offer orthogonal deprotection strategies and can be advantageous in multi-step syntheses.
The selection of a protecting group is a critical decision that can significantly influence the outcome of a synthetic route. While the tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions, alternative protecting groups like Cbz and Benzyl provide flexibility, especially when acid-labile functionalities are present elsewhere in the molecule.[1][2][3]
Performance Comparison of N-Protecting Groups
The primary distinction between the Boc, Cbz, and Benzyl protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality. This allows for the selective removal of one group in the presence of others, a crucial aspect in the synthesis of complex molecules.[1][2][3]
| Protecting Group | Structure | Common Reagent for Introduction | Cleavage Conditions | Key Advantages | Potential Limitations |
| Boc (tert-Butoxycarbonyl) | -(C=O)OC(CH₃)₃ | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions; well-established protocols. | Incompatible with acid-sensitive functional groups. |
| Cbz (Carboxybenzyl) | -(C=O)OCH₂C₆H₅ | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C) | Orthogonal to acid- and base-labile groups; mild deprotection.[1][4] | Catalyst poisoning by sulfur-containing compounds; may not be suitable for molecules with other reducible groups.[2] |
| Benzyl (Bn) | -CH₂C₆H₅ | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C) | Very stable to a wide range of reaction conditions.[5] | Requires harsh conditions for removal if hydrogenolysis is not feasible; potential for over-reduction. |
Synthetic Pathways and Experimental Protocols
The synthesis of the parent 4-oxopiperidine core with different N-protecting groups generally follows established procedures. The introduction of the 3-methoxy group can be achieved through various methods, often involving the corresponding 3-hydroxy precursor followed by methylation.
General Synthetic Workflow
Caption: General workflow for the synthesis of N-protected 3-methoxy-4-oxopiperidines.
Experimental Protocol: Synthesis of 1-Cbz-4-oxopiperidine
This protocol describes a general procedure for the protection of 4-piperidone with the Cbz group.
Materials:
-
4-Piperidone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)[6]
-
Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water[6]
-
Water
-
Brine
Procedure:
-
To a stirred solution of 4-piperidone hydrochloride in the chosen solvent system, add the base (e.g., sodium carbonate or triethylamine) at 0 °C.[6]
-
Slowly add benzyl chloroformate (1.0-1.2 equivalents) to the reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).[6]
-
If using a biphasic system, separate the organic layer. If using a single solvent, perform an aqueous work-up by adding water and extracting with a suitable organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Cbz-4-oxopiperidone.[7]
Expected Yield: Yields for this reaction are typically high, often exceeding 90%.[6]
Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone
This protocol outlines a general method for the N-benzylation of 4-piperidone.
Materials:
-
4-Piperidone hydrochloride
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
Procedure:
-
A mixture of 4-piperidone hydrochloride and an excess of potassium carbonate in DMF is stirred at room temperature for about 30 minutes.[8]
-
Benzyl bromide is added dropwise to the reaction mixture.[8]
-
The reaction is then heated (e.g., to 65 °C) and stirred for several hours to overnight.[8]
-
After cooling to room temperature, the reaction mixture is filtered and quenched with ice water.[8]
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or column chromatography to give 1-benzyl-4-piperidone.[8][9]
Expected Yield: Reported yields for this synthesis are generally good, in the range of 75-92%.[8][9]
Deprotection Strategies
The choice of deprotection method is a key consideration when selecting an N-protecting group. The orthogonality of these groups allows for selective deprotection in the presence of other sensitive functionalities.
Caption: Deprotection pathways for Boc, Cbz, and Benzyl protected piperidines.
Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
Materials:
-
N-Cbz protected piperidine derivative
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-Cbz protected compound in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.
Conclusion
The selection of an appropriate N-protecting group for the synthesis of 3-methoxy-4-oxopiperidine derivatives is a critical step that should be guided by the overall synthetic strategy. While this compound is a versatile and widely used building block, the use of N-Cbz and N-benzyl analogues provides valuable orthogonality. The N-Cbz group is an excellent alternative when acid-sensitive functionalities are present, as it can be removed under mild hydrogenolysis conditions. The N-benzyl group offers high stability but also requires hydrogenolysis for cleavage, which may not be suitable for all substrates. By understanding the properties and associated experimental protocols for each protecting group, researchers can make informed decisions to optimize their synthetic routes and successfully access their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 9. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of Piperidin-4-one Derivatives
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids, natural products, and pharmacologically active agents.[1][2] Its derivatives are integral to the development of drugs targeting the central nervous system, as well as those with anticancer, antiviral, and anti-inflammatory properties.[2][3] The versatility of this nucleus has driven the development of numerous synthetic strategies, each with distinct advantages and limitations.
This guide provides an objective comparison of the most prominent synthetic routes to piperidin-4-one derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Key Synthetic Strategies: An Overview
The synthesis of the piperidin-4-one ring can be broadly achieved through several classical and modern organic reactions. The most established methods include the Dieckmann condensation for intramolecular cyclization, the multicomponent Mannich reaction, and the Robinson-Schöpf reaction for constructing bicyclic systems. Other notable methods involve the direct cyclization of primary amines with suitable dielectrophiles. The choice of a particular route is often dictated by the desired substitution pattern, availability of starting materials, scalability, and stereochemical requirements.
Comparative Data of Synthetic Routes
The following table summarizes and compares the key aspects of different synthetic methodologies for preparing piperidin-4-one derivatives.
| Synthetic Route | Key Reaction Type | Typical Starting Materials | Typical Conditions & Reagents | Reported Yield (%) | Advantages | Disadvantages |
| Dieckmann Condensation | Intramolecular Claisen Condensation | Acyclic aminodiester | Strong base (e.g., NaH, NaOEt, t-BuOK) in an aprotic solvent, followed by acidic hydrolysis and decarboxylation.[4][5] | 40 - 72% | Reliable for N-substituted piperidones; precursors are often readily prepared.[6] | Requires multi-step precursor synthesis; low to moderate yields can be an issue.[6] |
| Mannich Reaction | Multicomponent Condensation | Aldehyde, ketone, and an amine source (e.g., ammonium acetate or a primary amine).[2][7] | Often a one-pot reaction, typically in a protic solvent like ethanol; can be acid or base-catalyzed.[8] | 65 - 90% | High atom economy; one-pot synthesis of complex, often 2,6-diaryl substituted, piperidones.[8][9] | Can produce mixtures of stereoisomers; product scope can be limited by the stability of reactants. |
| Robinson-Schöpf Reaction | Double Mannich Reaction | Succinaldehyde, a primary amine (e.g., methylamine), and acetonedicarboxylic acid.[10][11] | Aqueous buffer, often under physiological pH conditions (pH 5-9).[10] | 70 - 85% | Biomimetic synthesis; highly efficient for producing tropinone and related bicyclic alkaloids.[11][12] | Primarily limited to the synthesis of tropane alkaloid skeletons. |
| Alkylation of Primary Amines | Nucleophilic Substitution & Cyclization | Primary amine and 1,5-dichloro-3-pentanone. | Ring-closing reaction, often in the presence of a base.[13] | Good to high | Direct and efficient for specific N-substituted piperidones; raw materials can be accessible.[13] | The synthesis of the dielectrophile (1,5-dichloro-3-pentanone) can be a multi-step process.[13] |
| Four-Component Condensation | One-Pot Multicomponent Reaction | Diketene, tosyl imine, aldehyde, and a Lewis acid (TiCl₄). | One-pot procedure in methanol.[14] | Good | Rapid assembly of highly substituted, nonsymmetrical piperidones.[14] | Often produces diastereomeric mixtures that may require a subsequent epimerization step.[14] |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical relationship between the primary synthetic strategies and the core piperidin-4-one structure.
Caption: Major synthetic routes to the piperidin-4-one core structure.
Experimental Protocols
Below are representative experimental protocols for two of the most common synthetic methods.
1. Synthesis of 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one via Mannich Reaction [8]
-
Materials and Reagents:
-
p-Chlorobenzaldehyde
-
Butanone
-
Ammonium acetate
-
Ethanol (95%)
-
-
Procedure:
-
A mixture of p-chlorobenzaldehyde (2 molar equivalents), butanone (1 molar equivalent), and ammonium acetate (1 molar equivalent) is prepared.
-
The mixture is dissolved in 95% ethanol and heated on a hot plate until it reaches the boiling point.
-
The reaction mixture is then allowed to stand at room temperature.
-
The product, piperidin-4-one, separates as a solid after approximately 3 days.
-
The solid product is collected and can be recrystallized by slow evaporation from a suitable solvent to yield the purified compound.
-
2. Synthesis of 1-(2-Phenethyl)-4-piperidone via Dieckmann Condensation [6]
-
Materials and Reagents:
-
N,N-bis(2-carbomethoxyethyl)phenethylamine (aminodiester precursor)
-
Sodium hydroxide (or other strong base)
-
Xylene (or other high-boiling point solvent)
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
Cyclization: The aminodiester precursor is added rapidly to a solution containing a strong base (e.g., sodium hydroxide) in a suitable solvent like xylene at a controlled temperature (e.g., 50°C).
-
The reaction is stirred at room temperature for an extended period (e.g., 24 hours) to allow for the intramolecular Dieckmann cyclization to complete.
-
Hydrolysis and Decarboxylation: After cyclization, the intermediate β-keto ester is not isolated. Instead, excess concentrated HCl is added to the reaction mixture.
-
The mixture is refluxed to facilitate the hydrolysis of the ester and subsequent decarboxylation.
-
After cooling, the aqueous layer is separated and extracted with xylene.
-
The organic extracts are combined and evaporated under reduced pressure to afford the crude 1-(2-phenethyl)-4-piperidone, which can be further purified by crystallization. This optimized procedure has been reported to achieve a yield of 72% with 98% purity.[6]
-
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. scribd.com [scribd.com]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 11. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 12. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 13. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 14. One-pot synthesis of functionalized piperid-4-ones: a four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative spectroscopic analysis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate and its parent compound, tert-butyl 4-oxopiperidine-1-carboxylate. The inclusion of the 3-methoxy group significantly influences the spectroscopic properties of the piperidone ring, and understanding these differences is crucial for reaction monitoring and quality control.
This document outlines the characteristic Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for these compounds. Detailed experimental protocols are provided to ensure reproducibility, and graphical workflows are included to illustrate the analytical process.
Comparative Spectroscopic Data
The introduction of a methoxy group at the C3 position of the piperidone ring in this compound leads to distinct changes in its spectroscopic signature when compared to the unsubstituted analogue, tert-butyl 4-oxopiperidine-1-carboxylate. These differences are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) |
| This compound | -C(CH₃)₃ (Boc) | 1.47 (s, 9H) |
| -OCH₃ | 3.34 (s, 3H) | |
| Piperidine ring protons | 2.20-4.20 (m) | |
| tert-Butyl 4-oxopiperidine-1-carboxylate[1] | -C(CH₃)₃ (Boc) | 1.49 (s, 9H) |
| -CH₂-C=O (H2, H6) | 3.69 (t, J=6.0 Hz, 4H) | |
| -CH₂-CH₂- (H3, H5) | 2.43 (t, J=6.0 Hz, 4H) |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Data not available | - |
| tert-Butyl 4-oxopiperidine-1-carboxylate[1] | C=O (C4) | 208.7 |
| C=O (Boc) | 154.7 | |
| -C(CH₃)₃ (Boc) | 80.0 | |
| -CH₂-N (C2, C6) | 45.9 | |
| -CH₂-C=O (C3, C5) | 40.9 | |
| -C(CH₃)₃ (Boc) | 28.4 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: FTIR Data Comparison
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | Data not available | - |
| tert-Butyl 4-oxopiperidine-1-carboxylate[2] | C=O (ketone) stretch | ~1720 |
| C=O (carbamate) stretch | ~1690 | |
| C-N stretch | ~1160 | |
| C-O stretch | ~1250 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ (m/z) |
| This compound[3] | C₁₁H₁₉NO₄ | 229.27 g/mol | 230.1387 |
| tert-Butyl 4-oxopiperidine-1-carboxylate[4] | C₁₀H₁₇NO₃ | 199.25 g/mol | 200.1281 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound and its derivatives are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a Bruker Avance III 400 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition:
-
Set the spectral width to 16 ppm.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 1.0 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 240 ppm.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR. Reference the spectra to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the analyte with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl).
-
Instrumentation: Use a PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Perform 16 scans for the sample and background.
-
-
Data Processing: Perform a background subtraction using the spectrum of the empty sample holder (or pure KBr pellet).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this solution to a final concentration of 10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrumentation: Employ a Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Set the spray voltage to 3.5 kV.
-
Set the capillary temperature to 320 °C.
-
Set the sheath gas and auxiliary gas flow rates to 40 and 10 (arbitrary units), respectively.
-
Acquire data in full scan mode over a mass range of m/z 50-500 with a resolution of 70,000.
-
-
Data Processing: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and any significant fragment ions.
Visualized Workflows and Relationships
To further clarify the analytical process, the following diagrams illustrate the general workflow for spectroscopic validation and the logical relationship between the discussed compounds.
Caption: General workflow for the spectroscopic validation of a synthetic compound.
Caption: Structural relationship between the parent and methoxy-substituted piperidone.
References
Cost-benefit analysis of using tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate in large-scale synthesis
An In-depth Cost-Benefit Analysis of Substituted 4-Oxopiperidine Derivatives in Large-Scale Pharmaceutical Synthesis
The selection of building blocks is a critical decision in the large-scale synthesis of active pharmaceutical ingredients (APIs). Intermediates like tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate offer a balance of functionality and stability, making them valuable in the construction of complex molecular architectures. This guide provides a comparative analysis of synthetic strategies leading to substituted piperidine cores, with a particular focus on intermediates relevant to the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[1] By examining various synthetic routes, this document aims to inform researchers, scientists, and drug development professionals on the cost-benefit trade-offs associated with different starting materials and methodologies.
The piperidine moiety is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy to modulate reactivity and solubility during synthesis. While Boc-protected amino acids and related compounds are generally less expensive than their Fmoc-protected counterparts, the overall cost-effectiveness of a synthetic route depends on multiple factors including the cost of raw materials, process efficiency, waste generation, and final product purity.
Comparative Analysis of Synthetic Routes to a Key Piperidine Intermediate
The synthesis of the chiral piperidine core of Tofacitinib serves as an excellent case study for comparing different large-scale synthetic approaches. Various starting materials can be employed, each with its own set of advantages and disadvantages in terms of cost, availability, and the complexity of the synthetic pathway. Below is a summary of different strategies for preparing key intermediates for Tofacitinib.
| Parameter | Strategy A: From 4-Methylpyridinium[2] | Strategy B: From 1-Benzyl-4-piperidone | Strategy C: From 3-amino-4-methyl pyridine[3] |
| Starting Material | 4-Methylpyridinium | 1-Benzyl-4-piperidone | 3-amino-4-methyl pyridine |
| Key Intermediate | tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine | (cis-4-methyl-piperidin-3-yl)-carbamic acid methyl ester |
| Overall Yield | Reported up to 80.2%[2] | Not explicitly stated, involves multiple steps | Not explicitly stated, involves multiple steps |
| Number of Steps | Multiple steps (approx. 5) | Multiple steps | Multiple steps |
| Key Reagents | Benzyl chloride, Sodium borohydride, Jones reagent, Pd/C, Boc anhydride | Methyl lithium, Epoxidation reagents, LiAlH4 | Boc anhydride, Hydrogenation catalysts (e.g., Rhodium) |
| Qualitative Cost | Inexpensive starting material, but requires several transformations. | More complex starting material, potentially higher cost. | Readily available starting material, but requires chiral resolution or asymmetric synthesis. |
| Benefits | High overall yield reported, uses readily available materials.[2] | Can lead to advanced intermediates directly. | A common route explored in patent literature.[3] |
| Drawbacks | Multi-step process, use of hazardous reagents like Jones reagent. | May involve cryogenic conditions (methyl lithium) and less atom economy. | Can result in diastereomeric mixtures requiring separation, adding to costs.[3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for assessing the feasibility and scalability of a synthetic route. Below is a representative protocol for the synthesis of a key piperidine intermediate.
Synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate from 4-Methylpyridinium[3]
This multi-step synthesis provides an efficient route to the target compound from a simple starting material.
-
N-Benzylation: 4-Methylpyridinium is reacted with benzyl chloride to yield 1-benzyl-3-hydroxy-4-methylpyridium chloride. This is typically a high-yield S(_N)2 substitution reaction.
-
Reduction: The pyridinium salt is reduced using sodium borohydride in a suitable solvent to provide N-benzyl-3-hydroxy-4-methylpiperidine. The choice of solvent and its concentration are critical for maximizing yield.
-
Oxidation: The secondary alcohol is oxidized to a ketone using Jones reagent (chromium trioxide in sulfuric acid) under mild temperature conditions to give N-benzyl-3-oxo-4-methylpiperidine.
-
Debenzylation: The N-benzyl group is removed via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst.
-
Boc Protection: The resulting secondary amine is protected with di-tert-butyl dicarbonate (Boc(_2)O) to afford the final product, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.
This process is noted for its use of readily available raw materials and suitability for industrial scale-up, with a reported total yield of up to 80.2%.[2]
Visualization of Synthetic Workflow and Analysis
The following diagrams illustrate a generalized workflow for the synthesis of a substituted piperidine and the logical flow of a cost-benefit analysis.
Caption: Generalized workflow for large-scale piperidine intermediate synthesis.
Caption: Logical flow for cost-benefit analysis of a synthetic route.
Conclusion
The use of pre-functionalized, protected piperidine derivatives like this compound can offer significant advantages in large-scale pharmaceutical synthesis. While the initial cost of such a building block may be higher than simple starting materials like substituted pyridines, it can lead to a more convergent and ultimately more cost-effective overall process by reducing the number of synthetic steps, minimizing the use of hazardous reagents, and simplifying purification.
The choice of synthetic strategy requires a careful evaluation of raw material costs, process complexity and efficiency, and safety and environmental considerations. As demonstrated by the various approaches to the Tofacitinib piperidine core, there is often a trade-off between the cost of starting materials and the length and complexity of the synthetic route. For large-scale manufacturing, routes that are robust, high-yielding, and utilize readily available and safer reagents are generally preferred, even if they involve a greater number of steps than a route relying on a more complex, costly starting intermediate.
References
Enantiomeric purity analysis of chiral piperidines from tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral piperidines derived from tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for determining enantiomeric purity. This guide provides an objective comparison of the leading analytical techniques for this purpose, supported by representative experimental data and detailed methodologies.
The primary methods for the enantiomeric purity analysis of chiral piperidines include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). Each technique offers a unique set of advantages and limitations in terms of resolution, speed, sensitivity, and resource consumption.
At a Glance: Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including the desired accuracy, sensitivity, throughput, and available instrumentation.[1] The following table summarizes the key performance characteristics of the most common techniques, with data extrapolated from studies on structurally similar chiral piperidines.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) | NMR with Chiral Solvating Agents (CSA) |
| Principle | Differential partitioning between a chiral stationary phase and a liquid mobile phase.[2] | Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase.[3] | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[2] | Formation of diastereomeric complexes with distinct NMR signals.[1] |
| Resolution (Rs) | Good to Excellent (Typically > 1.5).[2] | Often superior to HPLC, with sharper peaks.[4] | High separation efficiency.[2] | Dependent on the chemical shift difference of diastereomers. |
| Analysis Time | Moderate (typically 10-30 min). | Fast (typically < 10 min).[4] | Very fast (typically < 15 min).[5] | Rapid (sample preparation and acquisition can be < 10 min).[1] |
| Solvent Consumption | High. | Low (reduced organic solvent usage).[3] | Very Low.[2] | Low. |
| Sensitivity | High (UV, MS detection). | High (UV, MS detection). | High, but can be limited by small injection volume. | Generally lower than chromatographic methods. |
| Key Advantages | Well-established, robust, widely available, suitable for preparative scale.[2] | "Green" technique, faster analysis, complementary selectivity to HPLC.[4] | High efficiency, minimal sample and solvent consumption, suitable for high-throughput screening.[2] | Rapid, non-destructive, provides structural information, can determine absolute configuration with certain reagents.[1] |
| Key Limitations | Can require extensive method development, higher solvent cost and waste. | Higher initial instrument cost. | Lower loading capacity, sensitivity can be an issue for trace analysis. | Lower sensitivity and precision for measuring low enantiomeric excess, requires specialized reagents. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following protocols are representative methods for the chiral separation of piperidine derivatives and can be adapted for compounds derived from this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric purity assessment in the pharmaceutical industry.[2] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).[2] For piperidine derivatives, polysaccharide-based CSPs are highly effective.[6]
Illustrative Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape for basic analytes.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.[2]
For compounds lacking a strong chromophore, pre-column derivatization with an agent like para-toluenesulfonyl chloride (PTSC) can be employed to enhance UV detection.[7]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster and more environmentally friendly separations.[3] It utilizes supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[4]
Illustrative Experimental Protocol:
-
Instrumentation: SFC system with a UV detector and back-pressure regulator (BPR).
-
Chiral Column: Chiralpak® IC or similar polysaccharide-based CSP designed for SFC.
-
Mobile Phase: Supercritical CO2 with a polar organic modifier such as methanol or ethanol (e.g., 85:15 CO2:MeOH). An additive like 0.1% diethylamine may be necessary for basic compounds.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in the modifier solvent (e.g., methanol) at a concentration of 1 mg/mL.
Chiral Capillary Electrophoresis (CE)
Chiral CE provides high separation efficiency and consumes minimal amounts of sample and solvent, making it ideal for high-throughput screening.[2] Enantiomeric separation is achieved by adding a chiral selector, typically a cyclodextrin, to the background electrolyte.[8]
Illustrative Experimental Protocol:
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector such as sulfated-β-cyclodextrin.[2]
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Sample Preparation: Dissolve the sample in the BGE or water at a concentration of 0.5 mg/mL.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[1] A chiral solvating agent is added to the sample, forming diastereomeric complexes that exhibit distinct signals in the NMR spectrum.[1]
Illustrative Experimental Protocol:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.[1]
-
Solvent: Deuterated chloroform (CDCl3).
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the chiral piperidine sample in 0.6 mL of CDCl3.
-
Acquire a standard 1H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the CSA to the NMR tube.
-
Gently shake the tube to ensure mixing and formation of the diastereomeric complexes.[1]
-
Acquire another 1H NMR spectrum.
-
-
Data Analysis: Compare the spectra before and after the addition of the CSA. Identify a proton signal of the analyte that shows splitting into two distinct peaks for the two enantiomers. The enantiomeric excess is calculated from the integration of these two peaks.
Visualizing the Workflow
To better understand the practical application of these methods, the following diagrams illustrate the typical experimental workflows.
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the vast array of heterocyclic scaffolds, substituted piperidines are of paramount importance, featuring in numerous approved drugs. This guide provides a comparative analysis of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate, a versatile synthetic intermediate, and its alternatives in the context of drug discovery, with a focus on its application in the synthesis of kinase inhibitors.
The N-Boc protected 3-methoxy-4-oxopiperidine scaffold offers a unique combination of functionalities: a ketone for further elaboration, a methoxy group that can influence conformation and binding, and a protected nitrogen that allows for controlled synthetic transformations. Its utility is exemplified by its role as a key intermediate in the synthesis of complex pharmaceutical agents.
Comparison with Alternative Scaffolds
The performance and suitability of a synthetic intermediate are best understood through comparison with its structural analogs. The choice of substituent at the 3- and 4-positions of the piperidine ring can significantly impact the physicochemical properties and biological activity of the final compound.
| Compound Name | Substituents (Position 3) | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Applications/References |
| This compound | Methoxy | C₁₁H₁₉NO₄ | 229.27 | Polar due to methoxy group; potential for hydrogen bonding. | Intermediate for kinase inhibitors.[1] |
| tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | Dimethyl | C₁₂H₂₁NO₃ | 227.30 | Crystalline solid; stable under ambient conditions. | Intermediate for bioactive molecules.[2] |
| tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate | Dimethoxy | C₁₂H₂₁NO₅ | 259.30 | Polar due to methoxy groups; hydrogen-bonding capacity. | Not specified.[2] |
| tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | Methyl (position 4) | C₁₁H₁₉NO₃ | 213.28 | Positional isomer; reactive 3-oxo group. | Key intermediate for CP-690550 (Janus kinase inhibitor).[3] |
| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Fluoro | C₁₀H₁₆FNO₃ | 217.24 | Electron-withdrawing substituent; alters reactivity. | Probable use in fluorinated drug candidates.[2] |
Table 1: Structural and Physical Properties of Selected Analogs. This table highlights the diversity of available piperidine-based building blocks and the specific properties imparted by different substituents. The choice among these intermediates will depend on the desired features of the final drug candidate.[1][2][3]
Application in Kinase Inhibitor Synthesis
A significant application of substituted piperidines is in the development of kinase inhibitors, a major class of targeted cancer therapies. The piperidine scaffold can serve as a central core to which various pharmacophoric groups are attached, influencing the inhibitor's potency and selectivity.
For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a crucial building block for the synthesis of tofacitinib (CP-690550), a Janus kinase (JAK) inhibitor.[3] Similarly, a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases.[4]
Experimental Protocols
To aid researchers in the practical application of these building blocks, detailed experimental protocols for their synthesis and subsequent use in biological assays are essential.
Synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (An Alternative Intermediate)
This procedure outlines the synthesis of a brominated analog, which can be a precursor to various 3-substituted piperidines.
Step 1: Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate [5]
-
Dissolve the starting piperidone derivative in THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of N-bromosuccinimide (NBS) in THF.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with hexane.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.
Note: This is a general outline, and specific quantities and conditions should be optimized based on the starting material and scale.
General Protocol for an In Vitro Kinase Assay
The following provides a general framework for assessing the inhibitory activity of compounds derived from these piperidine intermediates against a target kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction.[6]
Procedure: [6]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase and its substrate to the desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay Plate Setup:
-
Add the kinase, substrate, and inhibitor to the wells of a microplate.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizing Synthetic and Biological Pathways
To further clarify the role of these intermediates, the following diagrams illustrate a typical synthetic workflow and a simplified kinase signaling pathway.
Caption: Synthetic pathway from a starting piperidone to a final bioactive compound.
Caption: Inhibition of a kinase signaling pathway by a piperidine-derived inhibitor.
References
- 1. PubChemLite - this compound (C11H19NO4) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) was found for tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate. The following guidance is based on the safety data of structurally similar compounds, such as other N-Boc-4-piperidone derivatives. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation. It may also cause respiratory irritation.[1][2]
GHS Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2][3]
Personal Protective Equipment (PPE)
A comprehensive assessment should be conducted to determine the appropriate PPE. The following table summarizes recommended PPE based on data from similar compounds.
| Protection Type | Recommendation | Specification Examples |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Skin Protection | Chemical-resistant gloves and protective clothing. | Inspect gloves prior to use. Dispose of contaminated gloves after use. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a particulate respirator. | NIOSH (US) or CEN (EU) approved respirator. |
| Body Protection | Laboratory coat. | Standard lab coat. |
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Spill and Disposal Procedures
Spill Response:
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
For solids, sweep up and shovel into a suitable container for disposal. Avoid generating dust.
-
For liquids, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
-
Major Spills:
-
Evacuate the area.
-
Contain the spill if it is safe to do so.
-
Follow the procedures for a minor spill, using appropriate PPE.
-
Disposal:
-
Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.
-
Do not allow the product to enter drains.
-
Contaminated packaging should be treated as the product itself.
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling the specified chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
